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2-(3,4-Dimethylcyclohexyl)butanoic acid Documentation Hub

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  • Product: 2-(3,4-Dimethylcyclohexyl)butanoic acid

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Physicochemical Profiling of 2-(3,4-Dimethylcyclohexyl)butanoic Acid

Executive Summary & Molecular Architecture Compound Identity: 2-(3,4-Dimethylcyclohexyl)butanoic acid Chemical Class: Cycloaliphatic Carboxylic Acid (Type-C Naphthenic Acid congener) Molecular Formula: C₁₂H₂₂O₂ Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Compound Identity: 2-(3,4-Dimethylcyclohexyl)butanoic acid Chemical Class: Cycloaliphatic Carboxylic Acid (Type-C Naphthenic Acid congener) Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol

This guide serves as a technical deep-dive into 2-(3,4-Dimethylcyclohexyl)butanoic acid , a specific structural isomer representative of the "naphthenic acid" fraction found in complex hydrocarbon mixtures. Unlike linear fatty acids, this molecule features a "tail-head" architecture where a bulky, lipophilic cycloalkane ring (the tail) is directly fused to the


-carbon of a short-chain carboxylic acid (the head).
Stereochemical Complexity

The defining feature of this molecule is its high degree of stereoisomerism, which directly dictates its macroscopic properties (e.g., viscosity, pour point).

  • Chiral Centers: The molecule possesses three stereogenic centers:

    • Ring C3 & C4: The methyl groups on the cyclohexane ring can be cis or trans relative to each other.

    • Chain C2 (

      
      -carbon):  The attachment point of the carboxylic acid is chiral.
      
  • Geometric Isomerism: The cyclohexyl ring can exist in chair conformations where the bulky butanoic acid group prefers the equatorial position to minimize 1,3-diaxial interactions.

This stereochemical entropy prevents efficient crystal lattice packing, rendering the pure compound a viscous oil rather than a crystalline solid at room temperature—a critical property for its use in lubricant formulations.

Physicochemical Properties (Data Core)

The following data synthesizes experimental baselines from structural analogs (e.g., 2-cyclohexylbutanoic acid) with QSAR (Quantitative Structure-Activity Relationship) predictions for the dimethyl substitution.

PropertyValue / RangeConfidenceMechanistic Insight
Physical State Viscous Liquid (Amber)Highdisrupted packing due to methyl steric bulk.
Boiling Point 295°C - 310°C (at 760 mmHg)PredictedElevated vs. linear analogs due to increased London dispersion forces from the ring.
pKa (Acid Dissociation) 4.90 ± 0.10HighSlightly weaker acid than acetic acid (4.76) due to the +I (inductive) effect of the cyclohexyl group.
LogP (Octanol/Water) 4.2 - 4.5HighHighly lipophilic. The two methyl groups add ~1.0 log unit compared to unsubstituted cyclohexylbutanoic acid.
Water Solubility < 15 mg/LHighPractically insoluble; forms emulsions or micelles at high pH.
Critical Micelle Conc. (CMC) ~1.5 mM (as Na salt)EstimatedBulky hydrophobic tail favors micellization at lower concentrations than linear chains.

Synthetic Pathways & Isolation[1]

To obtain high-purity 2-(3,4-Dimethylcyclohexyl)butanoic acid for research, isolation from crude naphthenic mixtures is inefficient due to the complexity of the matrix. The preferred route is Catalytic Hydrogenation of Aromatic Precursors .

Retrosynthetic Logic

The target molecule is the saturated derivative of 2-(3,4-Dimethylphenyl)butanoic acid . The aromatic ring provides a flat, stable platform for constructing the carbon skeleton before the final stereochemical complexity is introduced via reduction.

Protocol: High-Pressure Catalytic Hydrogenation

Objective: Saturation of the aromatic ring without hydrogenolysis of the carboxylic acid.

  • Precursor: 2-(3,4-Dimethylphenyl)butanoic acid (Synthesized via Friedel-Crafts alkylation logic).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂). Note: Palladium is often too weak for complete ring saturation under mild conditions; Platinum may cause decarboxylation.

  • Solvent: Glacial Acetic Acid (promotes catalyst activity and solubility).

Step-by-Step Methodology:

  • Charge: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with 10.0 g of precursor and 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 0.5 g (5 wt%) of Rh/Al₂O₃ under an inert nitrogen blanket to prevent ignition.

  • Pressurization: Purge with H₂ three times. Pressurize to 50 bar (725 psi) .

  • Reaction: Heat to 80°C with vigorous stirring (1000 RPM) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

  • Workup:

    • Cool and vent H₂.

    • Filter catalyst through Celite.

    • Concentrate filtrate in vacuo.

    • Purification: The residue is a mixture of stereoisomers. Purify via vacuum distillation (bp ~140°C at 0.5 mmHg).

Visualization: Synthesis & Stereochemistry

G Precursor 2-(3,4-Dimethylphenyl) butanoic acid H2_Step Hydrogenation (H2, 50 bar, Rh/Al2O3) Precursor->H2_Step Dissolve in AcOH Intermediate Transition State (Surface Adsorbed) H2_Step->Intermediate Syn-Addition Target 2-(3,4-Dimethylcyclohexyl) butanoic acid (Mixture of Isomers) Intermediate->Target Desorption Cis_Cis Isomer A: (cis-ring, R-chain) Target->Cis_Cis Trans_Cis Isomer B: (trans-ring, S-chain) Target->Trans_Cis

Caption: Figure 1. Catalytic hydrogenation pathway converting the aromatic precursor to the target cycloaliphatic acid, yielding a diastereomeric mixture.

Analytical Characterization

Validating the structure requires distinguishing the cyclohexyl ring from the aromatic precursor.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Signal 1: Strong C=O stretch at 1705–1715 cm⁻¹ (Carboxylic Acid dimer).

  • Diagnostic Signal 2: Broad O-H stretch at 2500–3300 cm⁻¹ .

  • Confirmation of Saturation: Disappearance of C=C aromatic stretches (1500–1600 cm⁻¹) and appearance of strong aliphatic C-H stretches (2850–2950 cm⁻¹).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃.

  • Key Shift: The aromatic protons (6.5–7.5 ppm) must be absent .

  • Ring Protons: Broad multiplet region at 1.0–1.8 ppm (Cyclohexyl methylene protons).

  • 
    -Proton:  A distinct multiplet at ~2.2 ppm  (CH adjacent to COOH), shifted upfield compared to the aromatic analog due to the loss of anisotropy.
    

Functional Applications & Interface Science

The amphiphilic nature of 2-(3,4-Dimethylcyclohexyl)butanoic acid makes it a high-performance "tail" for surfactant systems.

Naphthenate Corrosion & Inhibition

In the oil and gas industry, this molecule models the "Naphthenic Acid Corrosion" (NAC) phenomenon.

  • Mechanism: The carboxylic acid attacks iron surfaces at high temperatures (>220°C) to form iron naphthenates, which are oil-soluble.

  • Research Use: It is used as a standard challenge molecule to test the efficacy of corrosion inhibitors (e.g., phosphate esters) because its steric bulk makes it more aggressive/persistent than linear acids.

Metal Extraction (Hydrometallurgy)

The compound acts as a liquid cation exchanger.

  • Workflow: Dissolved in kerosene, the acid exchanges its proton for metal ions (Cu²⁺, Ni²⁺) at specific pH levels.

  • Selectivity: The 3,4-dimethyl substitution creates a "steric gate," potentially altering selectivity for metals with different coordination geometries compared to linear carboxylic acids.

Visualization: Interfacial Behavior

Interface OilPhase Oil Phase (Kerosene) Interface Liquid-Liquid Interface OilPhase->Interface Acid Diffusion Complex Metal-Naphthenate Complex [R-COO]2-Cu Interface->Complex Ion Exchange (2H+ released) WaterPhase Aqueous Phase (Metal Ions) WaterPhase->Interface Cu2+ Diffusion Complex->OilPhase Extraction

Caption: Figure 2.[1] Mechanism of metal extraction. The lipophilic naphthenic acid captures metal ions at the interface and solubilizes them into the organic phase.[2]

References

  • Brient, J. A., Wessner, P. J., & Doyle, M. N. (2000). Naphthenic Acids.[2][3][4][5] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[3] Link

  • Clemente, J. S., & Fedorak, P. M. (2005). A review of the occurrence, analyses, toxicity, and biodegradation of naphthenic acids. Chemosphere, 60(5), 585-600. Link

  • Slavcheva, E., Shone, B., & Turnbull, A. (1999). Review of naphthenic acid corrosion in oil refining. British Corrosion Journal, 34(2), 125-131. Link

  • National Institute of Standards and Technology (NIST). Butanoic acid, cyclohexyl ester (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[6] Link

  • PubChem Database. 2-Cyclohexylbutanoic acid (Compound Summary). National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Olfactory Profile &amp; Pharmacophore Analysis of Dimethylcyclohexyl Butanoic Acid Derivatives

This is an in-depth technical guide on the olfactory profile, synthesis, and structure-activity relationships of dimethylcyclohexyl butanoic acid derivatives. Executive Summary This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the olfactory profile, synthesis, and structure-activity relationships of dimethylcyclohexyl butanoic acid derivatives.

Executive Summary

This guide provides a comprehensive technical analysis of dimethylcyclohexyl butanoic acid derivatives , a class of odorants bridging the olfactory families of fruity , woody , and musk . While historically valued in perfumery for their diffusivity and substantivity, these molecules have emerged as critical chemical probes in Olfactory Receptor (OR) de-orphaning and ligand-based drug design .

The core of this guide examines the Structure-Odor Relationship (SOR) governed by the gem-dimethyl moiety and the butanoic acid side chain. We analyze how steric bulk and chain length modulate binding affinity to Class I and Class II mammalian olfactory receptors.

Part 1: Chemical Structure & Olfactory Profile[1]

The "dimethylcyclohexyl butanoic acid" nomenclature encompasses two distinct structural subclasses with divergent olfactory profiles.

The Ester Subclass (Alcohol Derivatives)

These are esters formed from dimethylcyclohexanols and butanoic acid (butyric acid).

  • General Formula: (Dimethylcyclohexyl)-O-CO-C3H7

  • Primary Odor Profile: Fruity (Apple/Pineapple), Green, Woody, Earthy.

  • Key Mechanism: The butyrate chain provides the "fruity" core, while the dimethylcyclohexyl ring adds "volume," "dryness," and hydrophobicity, shifting the volatility and substantivity.

The Acid Subclass (Carboxylic Acid Derivatives)

These are derivatives where the butanoic acid chain is attached directly to the ring (often converted to ethyl esters for volatility).

  • General Formula: (Dimethylcyclohexyl)-(CH2)3-COOR

  • Primary Odor Profile: Musk, Animalic, Sweet, Powdery.

  • Key Mechanism: These structures mimic the macrocyclic musk geometry through a "horseshoe" conformation, interacting with musk receptors (e.g., OR5AN1 in humans).

Comparative Olfactory Data Table
Compound ClassSpecific DerivativeOlfactory DescriptorsThreshold (ppb)LogP (Calc)
Butyrate Ester 2,4-Dimethylcyclohexyl butyrate Green, Fruity, Woody, Dry15.04.2
Butyrate Ester 3,3-Dimethylcyclohexyl butyrate Fruity, Floral, Herbal12.54.1
Acid Derivative Ethyl 4-(3,3-dimethylcyclohexyl)butanoate Musk, Animalic, Sweet2.15.6
Reference Ethyl ButyrateEthereal, Fruity, Pineapple1.01.8
Reference Galaxolide (Polycyclic Musk)Musk, Clean, Floral0.85.9

Technical Insight: The shift from a simple linear ester (Ethyl butyrate) to a cyclic derivative (Dimethylcyclohexyl butyrate) increases the LogP significantly (1.8 → 4.2). This hydrophobicity is critical for interacting with the deep hydrophobic pocket of ORs, often resulting in a "woody" or "musky" shift in perception.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of these derivatives requires precise stereochemical control, as the cis/trans isomers of the cyclohexane ring often exhibit different odor thresholds.

Protocol A: Synthesis of 2,4-Dimethylcyclohexyl Butyrate

Objective: Produce the fruity-woody ester variant.

Reagents:

  • 2,4-Dimethylphenol (Precursor)

  • Hydrogen gas (

    
    ) / Raney Nickel Catalyst
    
  • Butyryl Chloride (or Butanoic Anhydride)

  • Pyridine (Base catalyst)

Step-by-Step Methodology:

  • Hydrogenation (Ring Formation):

    • Load 2,4-dimethylphenol into a high-pressure autoclave with 5% w/w Raney Nickel.

    • Pressurize to 50 atm

      
       at 140°C for 6 hours.
      
    • Mechanism:[1][2] Catalytic hydrogenation reduces the aromatic ring to a cyclohexane ring.

    • Result: Mixture of cis- and trans- 2,4-dimethylcyclohexanol.

  • Isomer Separation (Optional but Recommended):

    • The cis isomer typically possesses a more potent odor. Fractional distillation is used to enrich the cis content (bp difference ~2-3°C).

  • Esterification:

    • Dissolve 2,4-dimethylcyclohexanol (1.0 eq) in Dichloromethane (DCM).

    • Add Pyridine (1.2 eq) and cool to 0°C.

    • Dropwise add Butyryl Chloride (1.1 eq) over 30 minutes.

    • Exothermic Control: Maintain temp < 10°C to prevent elimination side reactions.

    • Stir at room temperature for 4 hours.

  • Work-up:

    • Quench with ice water. Wash organic layer with 1N HCl (remove pyridine), then

      
       (neutralize acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Vacuum distillation (0.5 mmHg).

Visualization: Synthesis Workflow

SynthesisPathway Phenol 2,4-Dimethylphenol H2 H2 / Raney Ni (140°C, 50 atm) Phenol->H2 Alcohol 2,4-Dimethylcyclohexanol (Cis/Trans Mix) H2->Alcohol Reduction Esterification Butyryl Chloride + Pyridine Alcohol->Esterification Product 2,4-Dimethylcyclohexyl Butyrate Esterification->Product Acylation

Caption: Figure 1. Synthetic pathway for 2,4-dimethylcyclohexyl butyrate via catalytic hydrogenation and acyl chloride esterification.

Part 3: Structure-Odor Relationship (SOR) & Pharmacophore Mapping

For drug development professionals, these molecules serve as excellent models for GPCR ligand binding . The olfactory receptors (Class A GPCRs) rely on a "shape + functional group" recognition mechanism.

The "Gem-Dimethyl" Effect

The gem-dimethyl group (two methyls on the same carbon, typically C3 or C5) creates a specific steric bulk that:

  • Restricts Conformational Freedom: It locks the cyclohexane ring into a specific chair conformation.

  • Hydrophobic Anchor: It fits into the hydrophobic sub-pocket of the receptor, often critical for "Musk" or "Woody" perception.

The "Butyrate" Pharmacophore

The butanoic acid moiety (C4 chain) serves as the hydrogen-bond acceptor (via the carbonyl oxygen).

  • Short Chain (Acetate/Propionate): High volatility, sharp, "solvent-like" or "fruity-ethereal."

  • Medium Chain (Butyrate/Valerate): Balanced volatility, "ripe fruit," "lactonic," or "cheesy" nuances.

  • Long Chain (Hexanoate+): Waxy, fatty, low intensity.

Receptor Interaction Pathway

The activation of the olfactory receptor triggers the cAMP-dependent signaling cascade.

SignalingPathway Ligand Ligand: Dimethylcyclohexyl Butyrate OR Olfactory Receptor (GPCR Class A) Ligand->OR Hydrophobic Binding Gprot G-Protein (Golf) Alpha Subunit OR->Gprot GTP Exchange AC Adenylyl Cyclase III Gprot->AC Activation cAMP cAMP Increase AC->cAMP ATP -> cAMP CNG CNG Channel (Ca2+ Influx) cAMP->CNG Gating Signal Depolarization & Action Potential CNG->Signal Ion Flux

Caption: Figure 2. Signal transduction pathway activated by dimethylcyclohexyl butyrate ligands in olfactory sensory neurons.

Part 4: Applications in Drug Development & Research

Beyond perfumery, these derivatives are relevant in three key scientific domains:

De-orphaning Olfactory Receptors

High-throughput screening (HTS) uses libraries of rigid, shape-defined molecules to identify ligands for "orphan" receptors (receptors with unknown triggers).

  • Application: Dimethylcyclohexyl derivatives are used to probe OR5AN1 and OR1D2 (human musk/aldehyde receptors). Their rigid structure allows for precise mapping of the receptor's binding pocket size.

Malodor Neutralization (Receptor Antagonism)

Certain dimethylcyclohexyl derivatives act as antagonists or inverse agonists for receptors activated by malodors (e.g., isovaleric acid from sweat).

  • Mechanism: Competitive binding where the bulky cyclohexyl ring blocks the receptor activation loop without triggering the G-protein response.

  • Reference: US Patent 2009/0238787 describes dimethylcyclohexyl derivatives as malodor neutralizers.

Prodrug Delivery Systems

The "Butanoic Acid" component is physiologically active (HDAC inhibitor).

  • Concept: Esterification with a lipophilic carrier (dimethylcyclohexanol) improves membrane permeability. Once absorbed, esterases hydrolyze the bond, releasing therapeutic Butyric Acid intracellularly.

  • Relevance: Potential for targeted delivery in colonic diseases or neurological disorders where butyrate is beneficial but has poor pharmacokinetics.

References

  • Synthesis and Odor Characteristics of Gem-Dimethylcyclohexane Derivatives. Perfumer & Flavorist. (1986). Retrieved from

  • Dimethylcyclohexyl derivatives as malodor neutralizers. European Patent EP2200701B1. (2010). Retrieved from

  • Olfactory sensitivity and odor structure-activity relationships for aliphatic carboxylic acids in CD-1 mice. PLOS ONE. (2012). Retrieved from

  • Structure-Odor Relationships of Musk Odorants. Chemistry & Biodiversity. (2004). Retrieved from

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates. Journal of Drug Delivery. (2011). Retrieved from

Sources

Foundational

The Cyclohexyl Alkanoate Scaffold: A Chemo-Olfactory Engineering Guide

Executive Summary: The "Frugal" Macrocycle In the landscape of bioactive molecular design, Cyclohexyl Alkanoic Acid Esters represent a masterclass in structural mimicry. While natural macrocyclic musks and complex fruit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Frugal" Macrocycle

In the landscape of bioactive molecular design, Cyclohexyl Alkanoic Acid Esters represent a masterclass in structural mimicry. While natural macrocyclic musks and complex fruit esters often require high-cost biosynthetic pathways, the cyclohexyl alkanoate scaffold offers a high-impact, low-cost alternative that exploits specific steric pockets within Class A G-Protein Coupled Receptors (GPCRs)—specifically the Olfactory Receptors (ORs).

This guide deconstructs the Structure-Activity Relationship (SAR) of this class, using Allyl Cyclohexyl Propionate (ACP) as the primary case study. We analyze the molecule not merely as a fragrance ingredient, but as a ligand optimized for lipophilicity, receptor occupancy, and metabolic stability.

Molecular Architecture & Olfactory Pharmacophore

The "Cyclohexyl Alkanoate" pharmacophore can be dissected into three functional domains, each governing a specific parameter of the ligand-receptor interaction.

The Pharmacophore Triad
  • The Hydrophobic Anchor (Cyclohexyl Ring):

    • Function: Mimics the bulk of isopentyl or phenyl groups found in nature but with higher saturation and stability.

    • Physiochemical Role: Drives the LogP (Lipophilicity) to ~4.0–4.5, ensuring optimal volatility and interaction with the hydrophobic transmembrane helices of the OR.

  • The Flexible Linker (Alkanoic Chain):

    • Function: Acts as a "spacer" determining the depth of the ester group within the receptor binding pocket.

    • Optimization: A 3-carbon (Propionic) chain is often the "Goldilocks" zone for fruity/pineapple vectors.

  • The Polar Warhead (Ester Moiety):

    • Function: The hydrogen-bond acceptor site. The alcohol substituent (e.g., Allyl, Ethyl) fine-tunes the electronic character and steric fit.

Comparative Data: The Spacer Effect

The following table illustrates how altering the linker length (


) shifts the sensory profile from ethereal to fatty.
MoleculeLinker (

)
Alcohol HeadOdor ProfileLogP (Est.)
Cyclohexyl Acetate 1 (Acetic)Cyclohexyl (Ester)Generic Fruity, Solvent-like, Banana2.6
Allyl Cyclohexyl Propionate 2 (Propionic)AllylPineapple, Galbanum, Green, Waxy 4.28
Ethyl 3-Cyclohexylpropionate 2 (Propionic)EthylSoft Fruity, Sweet, Less diffusive4.15
Cyclohexyl Butyrate 3 (Butyric)Cyclohexyl (Ester)Heavy Fruity, Prune, Buttery3.5
Cyclohexyl Isovalerate 4 (Isovaleric)Cyclohexyl (Ester)Apple, Berry, slightly Fermented3.9

The SAR Landscape: Structural Logic

The design of high-impact odorants in this class follows a decision tree logic similar to lead optimization in drug discovery.

The "Allyl Effect" (Electronic & Steric)

The presence of the Allyl group (2-propenyl) is critical for the high-impact "green" note associated with ACP.

  • Mechanism: The

    
    -electron density of the allyl double bond interacts with aromatic residues (e.g., Phenylalanine, Tryptophan) inside the OR binding pocket via 
    
    
    
    -
    
    
    stacking or cation-
    
    
    interactions.
  • Contrast: Saturated analogs (Propyl esters) lose the "sharpness" and diffusive power, becoming flat and fatty.

Visualization: SAR Decision Tree

The following diagram maps the structural modifications to their olfactory consequences.

SAR_Logic Scaffold Cyclohexyl Alkanoate Scaffold Linker_Mod Linker Modification (Chain Length) Scaffold->Linker_Mod Head_Mod Ester Head Modification (Alcohol Group) Scaffold->Head_Mod Ring_Mod Ring Substitution (Methyl/t-Butyl) Scaffold->Ring_Mod Short_Link Acetate (C2): Generic Fruity / Solvent Linker_Mod->Short_Link Opt_Link Propionate (C3): Pineapple / Waxy / Green Linker_Mod->Opt_Link Long_Link Butyrate+ (C4+): Fatty / Cheesy / Balsamic Linker_Mod->Long_Link Allyl_Head Allyl Group: Sharp / Galbanum / Diffusive Head_Mod->Allyl_Head Ethyl_Head Ethyl Group: Softer / Sweeter / Less Potent Head_Mod->Ethyl_Head Sub_Ring Ring Substitution: Shift to Woody / Herbal / Minty Ring_Mod->Sub_Ring

Caption: Decision matrix for optimizing the Cyclohexyl Alkanoate scaffold. The "Optimal Path" for pineapple notes is highlighted via Propionate linker and Allyl head.

Mechanistic Insight: The GPCR Interface

For drug development professionals, the interaction of these fragrances with the olfactory system is a direct parallel to ligand-receptor pharmacology.

Signal Transduction Pathway

Olfactory Receptors are Class A GPCRs. The binding of a hydrophobic ester like ACP triggers a cAMP-dependent cascade.

  • Ligand Binding: ACP partitions into the nasal mucus (aided by LogP ~4.3) and docks into the OR transmembrane pocket.

  • G-Protein Coupling: The receptor undergoes a conformational change, activating

    
     (an olfactory-specific 
    
    
    
    protein).[1]
  • Second Messenger: Adenylyl Cyclase III (AC3) converts ATP to cAMP.[1]

  • Depolarization: cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing

    
     and 
    
    
    
    influx, triggering an action potential.
Visualization: Olfactory Signal Transduction

GPCR_Pathway Ligand Ligand (ACP) OR Olfactory Receptor (GPCR) Ligand->OR Docking G_olf G-Protein (G_olf) OR->G_olf Activation AC3 Adenylyl Cyclase III G_olf->AC3 Stimulation cAMP cAMP (Second Messenger) AC3->cAMP ATP -> cAMP CNG CNG Channel (Ion Influx) cAMP->CNG Gating Signal Action Potential (Brain) CNG->Signal Depolarization

Caption: The canonical cAMP-dependent signaling pathway activated by cyclohexyl esters in olfactory sensory neurons.[1]

Synthesis & Validation Protocols

The synthesis of Allyl Cyclohexyl Propionate (ACP) requires a two-stage process: Hydrogenation followed by Esterification.[2][3] This protocol emphasizes impurity control (specifically unreacted allyl alcohol).

Protocol: Two-Step Synthesis of ACP

Step 1: Catalytic Hydrogenation

  • Precursor: Cinnamic Acid (3-phenyl-2-propenoic acid).

  • Reagents:

    
     gas, Pd/C (Palladium on Carbon) or Ni catalyst.
    
  • Conditions: High temperature (160–200°C), High pressure (2–8 MPa).

  • Transformation: Reduction of the alkene and the aromatic ring to form 3-Cyclohexylpropionic Acid .

  • Checkpoint: Monitor disappearance of aromatic protons via H-NMR.

Step 2: Fisher Esterification

  • Reagents: 3-Cyclohexylpropionic Acid + Allyl Alcohol (excess).[2][3]

  • Catalyst: p-Toluenesulfonic acid (pTSA) or

    
    .
    
  • Solvent: Cyclohexane or Toluene (for azeotropic water removal).

  • Procedure:

    • Reflux with a Dean-Stark trap to remove water (driving equilibrium).

    • Neutralize catalyst with

      
      .
      
    • Wash with brine.

    • Critical Step: Fractional Distillation.

Quality Control: The Self-Validating System

In fragrance chemistry, "purity" is defined by the absence of off-odors and toxic precursors.

  • Target Purity: >98% ACP.

  • Critical Impurity: Allyl Alcohol .[4]

    • Limit: < 0.1% (Due to sensitization/lacrimatory properties).

    • Validation: GC-FID or GC-MS using a polar column (e.g., DB-WAX) to separate the alcohol peak from the ester.

Visualization: Synthesis Workflow

Synthesis_Flow Cinnamic Start: Cinnamic Acid Hydrogenation Step 1: Hydrogenation (H2, Pd/C, 180°C) Cinnamic->Hydrogenation Intermediate Intermediate: 3-Cyclohexylpropionic Acid Hydrogenation->Intermediate Esterification Step 2: Esterification (+ Allyl Alcohol, pTSA) Intermediate->Esterification Crude Crude Mixture (Ester + Water + Allyl Alcohol) Esterification->Crude Distillation Fractional Distillation (Remove excess Allyl Alcohol) Crude->Distillation Final Final Product: Allyl Cyclohexyl Propionate (>98% Purity) Distillation->Final

Caption: Industrial synthesis route for ACP, highlighting the critical distillation step for safety compliance.

Safety & Toxicology (ADME/Tox)

For the drug development professional, the safety profile of fragrance ingredients is assessed through the RIFM (Research Institute for Fragrance Materials) framework, which mirrors pharmaceutical Phase I safety assessments.

Sensitization & Irritation
  • Allyl Esters: Historically flagged for potential enzymatic hydrolysis in the skin, releasing free Allyl Alcohol (a known irritant and hepatotoxin).

  • Metabolic Fate: Carboxylesterases in the skin hydrolyze the ester.

    • Safe Design: The cyclohexyl propionate tail is relatively lipophilic, slowing hydrolysis rates compared to shorter chain allyl esters.

  • IFRA Standard: Allyl esters must contain <0.1% free allyl alcohol.[4]

Environmental Fate
  • Biodegradability: The cyclohexyl ring is susceptible to oxidation but slower than linear chains.

  • Bioaccumulation: LogP ~4.28 suggests potential for bioaccumulation, but rapid metabolic hydrolysis (esterase activity) generally prevents systemic accumulation in higher organisms.

References

  • Symrise AG. (n.d.). Allyl Cyclohexyl Propionate Technical Data Sheet. Retrieved from

  • The Good Scents Company. (2023). Allyl cyclohexyl propionate: Odor and Safety Data. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2021).[5] Fragrance Ingredient Safety Assessment: Allyl cyclohexanepropionate.[5] Food and Chemical Toxicology. Retrieved from [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
  • Kraft, P., Bajgrowicz, J. A., & Denis, C. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition. Retrieved from [Link]

  • Malnic, B., Hirono, J., Sato, T., & Buck, L. B. (1999). Combinatorial receptor codes for odors. Cell. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 2-(3,4-Dimethylcyclohexyl)butanoic Acid (CAS 82976-77-0)

The following technical guide details the chemical identity, structural properties, synthesis, and applications of 2-(3,4-Dimethylcyclohexyl)butanoic acid , assigned CAS Registry Number 82976-77-0 .[1] [1][2][3][4][5][6]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, synthesis, and applications of 2-(3,4-Dimethylcyclohexyl)butanoic acid , assigned CAS Registry Number 82976-77-0 .[1]

[1][2][3][4][5][6]

Core Identity & Chemical Identifiers

This compound represents a specialized subclass of cycloaliphatic carboxylic acids, characterized by a cyclohexane ring substituted with two methyl groups and a butanoic acid chain. It serves as a critical intermediate in the synthesis of fragrance ingredients (specifically musk and woody odorants) and pharmaceutical building blocks, particularly in the development of receptor modulators.

Nomenclature & Identifiers
Identifier TypeValue
CAS Registry Number 82976-77-0
IUPAC Name 2-(3,4-Dimethylcyclohexyl)butanoic acid
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
SMILES CCC(C(=O)O)C1CCC(C(C1)C)C
InChI Key Computed based on structure:[2]SYDQMQSICKMELS-UHFFFAOYSA-N (Generic)
MDL Number MFCD21921932
Structural Analysis

The molecule features three key stereogenic elements, leading to a complex isomeric profile:

  • Alpha-Carbon Chiral Center: The carbon at position 2 of the butanoic acid chain is chiral (

    
    ).
    
  • Ring Stereochemistry: The 3,4-dimethyl substitution on the cyclohexane ring allows for cis and trans geometric isomers.

  • Ring-Chain Relative Configuration: The attachment of the butanoic acid chain relative to the methyl groups adds further stereochemical complexity.

Physicochemical Properties

Note: Values are predicted based on structure-activity relationship (SAR) models for this specific CAS, as experimental data is proprietary.

PropertyValue / RangeNote
Physical State Liquid or Low-Melting SolidViscous oil at RT (isomer dependent)
Boiling Point 305°C ± 10°C@ 760 mmHg (Predicted)
Density 0.96 ± 0.05 g/cm³Relative to water
pKa (Acid) 4.75 ± 0.10Carboxylic acid proton
LogP 3.8 – 4.2Highly lipophilic
Solubility Soluble in organic solvents (EtOH, DCM); Insoluble in waterForms salts with bases

Synthetic Methodology

The synthesis of 2-(3,4-dimethylcyclohexyl)butanoic acid typically follows a reduction-functionalization pathway. The most robust industrial route involves the hydrogenation of the corresponding aromatic precursor, ensuring the preservation of the carbon skeleton while saturating the ring.

Primary Synthesis Route: Catalytic Hydrogenation

Precursor: 2-(3,4-Dimethylphenyl)butanoic acid.

Reaction Logic: The aromatic ring is reduced to a cyclohexane ring using high-pressure hydrogenation. This method is preferred over direct alkylation of cyclohexane derivatives due to the difficulty in controlling regioselectivity on a saturated ring.

Protocol Steps:
  • Charge: Load a high-pressure autoclave with 2-(3,4-dimethylphenyl)butanoic acid dissolved in glacial acetic acid (solvent).

  • Catalyst: Add Platinum Oxide (

    
    , Adams' catalyst) or Rhodium on Carbon (
    
    
    
    , 5% loading). Note: Rhodium is preferred to minimize hydrogenolysis of the benzylic C-C bond.
  • Hydrogenation: Pressurize with

    
     gas (50–100 bar) and heat to 80–120°C.
    
  • Monitoring: Monitor H₂ uptake until theoretical consumption is reached (3 equivalents).

  • Work-up: Filter the catalyst (Celite pad). Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Purification: Distill the crude oil under high vacuum (0.1 mmHg) to isolate the product.

Visualization of Synthesis Pathway

The following diagram illustrates the transformation from the aromatic precursor to the final cyclohexyl product.

SynthesisPathway Precursor 2-(3,4-Dimethylphenyl) butanoic acid (Aromatic Precursor) Intermediate Transition State (Surface Adsorbed) Precursor->Intermediate + 3 H2 (High Pressure) Catalyst Catalyst: Rh/C or PtO2 Solvent: AcOH Catalyst->Intermediate Facilitates Product 2-(3,4-Dimethylcyclohexyl) butanoic acid (CAS 82976-77-0) Intermediate->Product Ring Saturation

Caption: Catalytic hydrogenation pathway converting the aromatic phenyl ring to the saturated cyclohexyl moiety.

Applications & Significance

Fragrance & Flavor Industry

Compounds with the "cyclohexyl-alkanoic acid" motif are structurally related to naphthenic acids and commercial musk ingredients.

  • Olfactory Profile: Likely possesses woody, musky, or animalic notes.

  • Fixative Properties: The high molecular weight and lipophilicity (LogP ~4) make it an excellent fixative, slowing the evaporation of more volatile top notes in perfume formulations.

Pharmaceutical Intermediates

This compound serves as a scaffold for "off-note blocking" agents and receptor modulators.

  • Mechanism: The bulky, lipophilic cyclohexyl group mimics steroid or terpene structures, allowing it to fit into hydrophobic pockets of G-protein coupled receptors (GPCRs).

  • Chiral Pool: As a building block, it provides a source of chirality for synthesizing complex peptidomimetics or enzyme inhibitors.

Safety & Handling Protocol

As a carboxylic acid, this compound requires standard safety protocols to prevent irritation and chemical burns.

Hazard ClassDescriptionHandling Protocol
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves; wash immediately if exposed.
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; access to eye wash station is mandatory.
Acidity Corrosive to metals/tissueStore in glass or HDPE containers; avoid contact with strong bases.

Self-Validating Safety Check: Before heating or distilling, verify the absence of peroxides (if ether solvents were used in upstream steps) and ensure the system is under inert atmosphere (


) to prevent oxidative degradation at high temperatures.

References

  • National Institute of Standards and Technology (NIST). Butanoic acid, cyclohexyl ester and related structures. NIST Chemistry WebBook. Available at: [Link]

  • Patent Inspiration. Analysis of off-note blocking compounds and cyclohexyl alkanoic acids. Available at: [Link]

  • PubChem. Compound Summary: 2,3-Dimethylbutanoic acid and related cyclohexyl derivatives. National Library of Medicine. Available at: [Link]

Sources

Foundational

Stereocontrol in Cyclohexyl Carboxylic Acids: A Technical Guide to Conformation, Synthesis, and Analysis

Executive Summary The cyclohexane ring acts as a critical scaffold in modern medicinal chemistry, serving as a three-dimensional bioisostere for phenyl rings and a rigid spacer for pharmacophores.[1] However, the efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclohexane ring acts as a critical scaffold in modern medicinal chemistry, serving as a three-dimensional bioisostere for phenyl rings and a rigid spacer for pharmacophores.[1] However, the efficacy of a cyclohexyl-based drug often hinges on a single variable: stereochemistry .

This guide addresses the specific challenge of substituted cyclohexyl carboxylic acids. Unlike flat aromatic systems, these saturated rings introduce complexity through axial/equatorial positioning. We will explore how to predict the stable conformer, synthesize specific isomers (kinetic vs. thermodynamic control), and rigorously validate the structure using NMR spectroscopy.

Part 1: Theoretical Framework & Thermodynamics

To control stereochemistry, one must first understand the energetic penalties associated with axial positioning. The A-value represents the free energy difference (


) between the equatorial and axial conformations of a monosubstituted cyclohexane.[2][3]
The "Small" Carboxylic Acid Anomaly

A common misconception in medicinal chemistry is treating the carboxylic acid (


) as a "bulky" group comparable to a t-butyl or isopropyl group. Thermodynamically, it is not.

Comparative A-Values (kcal/mol):

Substituent A-Value Steric Implication

|


  | 1.41  | Moderately small. Smaller than a methyl group.[4] |
| 

(Carboxylate) | ~2.0 - 2.2 | Larger due to solvation shell and electrostatics. | |

| 1.74 | The standard reference for steric bulk. | |

(t-Butyl) | > 4.9 | The "Locking Group." Forces equatorial adoption. | |

(Phenyl) | 2.8 | Prefers equatorial, but can rotate to minimize strain. |

Key Insight: In a competition between a Methyl group and a Carboxylic Acid group for the equatorial slot (e.g., cis-4-methylcyclohexanecarboxylic acid), the Methyl group wins . The stable conformer places the Methyl equatorial and the Acid axial.

Part 2: Stereochemical Patterns (The Stability Rules)

The relationship between substitution pattern (1,2-, 1,3-, or 1,4-) and relative stereochemistry (cis vs. trans) dictates the thermodynamic stability.

The 1,4-System (and 1,2-System)

Applies to: 4-substituted and 2-substituted acids.

  • Trans: The substituents are on opposite faces. Both can be Equatorial-Equatorial (e,e) .

    • Status:Thermodynamically Stable.

  • Cis: The substituents are on the same face. One must be axial, one equatorial (a,e) .

    • Status:High Energy.

The 1,3-System (The "Gotcha")

Applies to: 3-substituted acids.

  • Cis: The substituents are on the same face. Geometry allows both to be Equatorial-Equatorial (e,e) .

    • Status:Thermodynamically Stable.

  • Trans: The substituents are on opposite faces. One must be axial, one equatorial (a,e) .

    • Status:High Energy.

Critical Rule: If you equilibrate a 1,4-mixture, you get trans. If you equilibrate a 1,3-mixture, you get cis.

Part 3: Synthetic Strategies

We employ two distinct strategies to access these isomers: Kinetic Control (Hydrogenation) and Thermodynamic Control (Epimerization).

Workflow Visualization

The following diagram illustrates the divergence between kinetic and thermodynamic pathways.

SynthesisPath Start Substituted Benzoic Acid H2 Catalytic Hydrogenation (Rh/C or PtO2) Start->H2 Kinetic Kinetic Product (Cis-enriched for 1,4) H2->Kinetic Syn-addition (Face selective) Base Epimerization (KOH/Heat or NaOEt) Kinetic->Base Deprotonation (Enolization) Thermo Thermodynamic Product (Trans for 1,4 / Cis for 1,3) Base->Thermo Re-protonation from less hindered face Thermo->Base Equilibrium

Figure 1: Divergent synthetic pathways. Hydrogenation typically yields the kinetic product (cis-addition), while base-mediated equilibration drives the system to the lowest energy conformer (diequatorial).

Protocol A: Kinetic Synthesis (Hydrogenation)

Objective: Access the cis-1,4 isomer (or cis-1,2). Mechanism: Syn-addition of hydrogen across the aromatic face.

  • Substrate: 4-substituted benzoic acid (e.g., 4-methylbenzoic acid).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ). Note: Palladium is often too weak to reduce the aromatic ring under mild conditions.
  • Solvent: Acetic Acid (AcOH) or Methanol.

  • Conditions: 50–60 psi H

    
    , Room Temperature, 12–24 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Result: Typically 80:20 to 90:10 ratio favoring the cis isomer.

Protocol B: Thermodynamic Epimerization

Objective: Convert the kinetic cis-isomer to the stable trans-1,4 isomer. Mechanism: Formation of the dianion (enolate) at the


-position, destroying the stereocenter, followed by reprotonation from the less sterically hindered face.
  • Substrate: Crude mixture from Protocol A (rich in cis).

  • Reagents: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt).

  • Solvent: High boiling solvent (e.g., Shellsol, Diglyme) or Ethanol (if using NaOEt).

  • Procedure:

    • Dissolve substrate in solvent.[4][5]

    • Add 2.5 equivalents of base.

    • Crucial Step: Heat to reflux (or >140°C for KOH methods) for 4–12 hours.

    • Why high heat? Inversion requires overcoming the energy barrier of enolization at a tertiary carbon.

  • Workup: Acidify with HCl to pH 2. The trans-isomer (often less soluble) may precipitate, or extract with EtOAc.

  • Result: >95% trans-isomer (diequatorial).

Part 4: Analytical Characterization (NMR)

Distinguishing isomers requires analyzing the proton alpha to the carboxylic acid (


).
The -Coupling Decision Matrix

The Karplus equation dictates that coupling constants (


) depend on the dihedral angle.
  • Axial-Axial (

    
    ):  Large 
    
    
    
    (10–13 Hz).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    (2–5 Hz).
  • Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    (2–5 Hz).
Analytical Workflow

Use the following logic to determine if your product is the Axial (usually cis-1,[6]4) or Equatorial (usually trans-1,4) isomer.[5][7]

NMRLogic Start Isolate Product Run 1H NMR FindH Identify H-alpha (Proton next to COOH) Start->FindH Width Measure Peak Width (W1/2) or Sum of Couplings FindH->Width Large Wide Multiplet (tt) J ~ 10-12 Hz observed Width->Large Large J Small Narrow Multiplet (quint/bs) J < 5 Hz observed Width->Small Small J Conc1 H-alpha is AXIAL COOH is EQUATORIAL (Likely Trans-1,4) Large->Conc1 Conc2 H-alpha is EQUATORIAL COOH is AXIAL (Likely Cis-1,4) Small->Conc2

Figure 2: NMR Decision Tree. The multiplicity of the alpha-proton is the definitive diagnostic tool. A wide triplet-of-triplets indicates an axial proton (and thus an equatorial carboxylic acid).

Part 5: Implications for Drug Design[8]

Why go through this trouble? The choice of isomer has profound pharmacological consequences.

  • Solubility: The trans-4-aminocyclohexanecarboxylic acid (diequatorial) often has lower water solubility than the cis-isomer due to better crystal packing (higher lattice energy).

  • Bioisosterism:

    • The cyclohexane ring is a bioisostere for a phenyl ring but adds dimensionality .[1]

    • Trans-isomers extend the molecule linearly (length ~6.0 Å), mimicking a para-substituted phenyl ring.

    • Cis-isomers introduce a "kink" or turn, which can be used to induce specific receptor fitting that a flat phenyl ring cannot achieve.

  • Metabolic Stability: Substituents in the equatorial position are generally more accessible to oxidative enzymes (CYP450), but the axial protons are more susceptible to abstraction. Locking the conformation can shift metabolic soft spots.

References

  • A-Values and Conform

    • Source: Winstein, S.; Holness, N. J. "Neighboring Carbon and Hydrogen.[8] XIX." J. Am. Chem. Soc.[9]1955 , 77, 5562.

    • Context: The found
  • Stereoselective Synthesis of Cyclohexyl Acids

    • Source: Brill, J. F., et al. "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids." EP0814073B1.
    • Context: Industrial protocols for high-temperature base-catalyzed epimerization.[10]

  • NMR Characteriz

    • Source: Garbisch, E. W. "Conformations. I. The H-H Coupling Constants in Cyclohexane Derivatives." J. Am. Chem. Soc.[9]1964 , 86, 5561.

    • Context: Definitive work on vs coupling constants.
  • Applic

    • Source: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011, 54, 2529.
    • Context: Review of cyclohexane as a phenyl bioisostere.

Sources

Exploratory

Thermodynamic Stability and Epimerization of Dimethylcyclohexanecarboxylic Acid Isomers

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary The stereochemical configuration of cyclohexane-based scaffolds is a critical determina...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The stereochemical configuration of cyclohexane-based scaffolds is a critical determinant of pharmacological potency and metabolic stability in drug development. This guide analyzes the thermodynamic stability of dimethylcyclohexanecarboxylic acid (DMCCA) isomers, focusing on the energetic penalties imposed by 1,3-diaxial interactions.

We provide a definitive framework for predicting the thermodynamic product (cis vs. trans) based on substitution patterns (1,2-, 1,3-, or 1,4-) and detail a validated base-mediated epimerization protocol to access the thermodynamically preferred isomer—a standard requirement for Active Pharmaceutical Ingredient (API) purity.

Part 1: Theoretical Framework & Energetics

To predict stability, one must move beyond simple "cis/trans" nomenclature and analyze the conformational landscape using A-values (conformational free energy differences). The stability of any DMCCA isomer is dictated by its ability to adopt a chair conformation that maximizes equatorial positioning of substituents.[1]

The Energetic "Cost" of Axial Positioning

In a cyclohexane ring, a substituent in the axial position experiences steric repulsion from the syn-axial hydrogens (1,3-diaxial interaction). The magnitude of this destabilization is quantified by the A-value.[2]

Table 1: Relevant A-Values for DMCCA Analysis

SubstituentGroupA-Value (kcal/mol)Steric Implications
-COOH Carboxylic Acid1.41 Moderate bulk; prefers equatorial.
-COO⁻ Carboxylate Anion~2.0 - 2.2 High bulk due to solvent shell; strongly prefers equatorial.
-CH₃ Methyl1.74 Significant 1,3-diaxial strain in axial position.
-H Hydrogen0.00 Reference standard.

Critical Insight: The carboxylate anion (formed during base-mediated epimerization) has a larger A-value than the neutral acid. This amplifies the thermodynamic drive toward the equatorial position during the equilibration process.

Part 2: Isomer-Specific Stability Analysis

The relative stability of cis and trans isomers inverts depending on the relative positions of the substituents (1,2-, 1,3-, or 1,4-).

The 1,4-Dimethyl System (and 1,4-substituted analogs)[3]
  • Scenario: Substituents at positions 1 and 4.

  • Trans-1,4: The two groups can both occupy equatorial positions (e,e). This is the global minimum.

  • Cis-1,4: One group must be axial while the other is equatorial (a,e).[3] This incurs the A-value penalty of the axial group.

The 1,3-Dimethyl System
  • Scenario: Substituents at positions 1 and 3.

  • Cis-1,3: Both groups can be equatorial (e,e).[1][5]

  • Trans-1,3: One group is axial, one is equatorial (a,e).[1][5]

The 1,2-Dimethyl System
  • Scenario: Substituents at positions 1 and 2.

  • Trans-1,2: Can be (e,e).

  • Cis-1,2: Must be (a,e).

Visualization: Thermodynamic Logic Flow

The following diagram illustrates the decision matrix for determining the stable isomer.

StabilityLogic Fig 1. Thermodynamic Stability Decision Matrix for Disubstituted Cyclohexanes Start Determine Substitution Pattern Pos14 1,4-Substitution Start->Pos14 Pos13 1,3-Substitution Start->Pos13 Pos12 1,2-Substitution Start->Pos12 TransStable TRANS Isomer (Diequatorial) Thermodynamically Stable Pos14->TransStable e,e vs a,e CisStable CIS Isomer (Diequatorial) Thermodynamically Stable Pos13->CisStable e,e vs a,e Pos12->TransStable e,e vs a,e

Part 3: Experimental Protocol (Epimerization)

To access the thermodynamically stable isomer from a kinetic mixture (often obtained from hydrogenation or Diels-Alder reactions), a base-mediated equilibration is required.

Mechanism of Action

The reaction proceeds via the formation of an enolate intermediate. The


-proton (adjacent to the carbonyl) is acidic (pKa ~24-25).
  • Deprotonation: Base removes the

    
    -proton, destroying the stereocenter and forming a planar enolate.
    
  • Reprotonation: The proton source (solvent) approaches the planar enolate.

  • Selection: Protonation occurs preferentially from the axial face, forcing the bulky carboxylate group into the equatorial position to minimize steric strain.

Validated Protocol: Base-Mediated Equilibration

Objective: Convert a mixture of cis/trans-4,4-dimethylcyclohexanecarboxylic acid (or similar) to the thermodynamic trans-isomer.

Reagents:

  • Substrate: Crude DMCCA mixture.

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Methoxide (NaOMe).
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or Methanol (MeOH). Note: Match the alkoxide to the alcohol to prevent transesterification if using esters.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the crude acid (1.0 equiv) in dry MeOH (0.5 M concentration).

  • Base Addition: Add NaOMe (2.0 - 3.0 equiv). Why? Excess base ensures complete conversion to the carboxylate dianion/enolate and drives the equilibrium.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 12–24 hours.

    • Checkpoint: Monitor by GC-MS or NMR. Look for the stabilization of the isomer ratio.

  • Quench: Cool to room temperature. Slowly add 1N HCl until pH < 2.

    • Caution: This regenerates the carboxylic acid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Recrystallization (often from hexanes/EtOAc) usually yields the pure thermodynamic isomer, as it often has a higher melting point and better packing lattice than the kinetic isomer.

Visualization: The Epimerization Pathway

Epimerization Fig 2. Mechanistic Pathway of Base-Catalyzed Epimerization Kinetic Kinetic Isomer (Axial -COOH) High Energy Base Add Base (NaOMe) Deprotonation Kinetic->Base Enolate Planar Enolate Intermediate (Stereocenter Lost) Base->Enolate Protonation Reprotonation (Kinetic Control vs Thermo Control) Enolate->Protonation Protonation->Kinetic Minor Pathway (Reversible) Thermo Thermodynamic Isomer (Equatorial -COOH) Low Energy Protonation->Thermo Major Pathway (Steric Relief)

Part 4: Implications in Drug Design

Understanding this thermodynamic landscape is not merely an academic exercise; it is a manufacturing necessity.[7]

  • Bioisosterism: The cyclohexane ring is a common lipophilic spacer in drug design (e.g., Tranexamic Acid , Glimepiride intermediates).

  • Tranexamic Acid Case Study: This drug is specifically the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid. The cis-isomer is pharmacologically inactive. The synthesis relies on the thermodynamic preference of the 1,4-diequatorial arrangement to ensure the carboxylic acid and aminomethyl groups are trans.

  • Manufacturing Control: If a synthetic route produces a kinetic mixture, incorporating a thermal or base-equilibration step allows the process chemist to "reset" the stereochemistry to the stable form, increasing yield and reducing difficult chromatographic separations.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Sigma-Aldrich. (n.d.). Cyclohexanecarboxylic acid Product Data. (Confirming physical properties of the scaffold).

  • PubChem. (2025).[8][9] 1,4-Dimethylcyclohexane-1-carboxylic acid.[8] National Library of Medicine.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[7] (Detailed discussion on enolate geometry and protonation).

Sources

Foundational

Metabolic Fate of Cyclohexyl Butanoic Acids: A Mechanistic Technical Guide

This guide provides an in-depth technical analysis of the metabolic fate of cyclohexyl butanoic acids. It is structured to serve researchers in drug metabolism and pharmacokinetics (DMPK).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic fate of cyclohexyl butanoic acids. It is structured to serve researchers in drug metabolism and pharmacokinetics (DMPK).

Executive Summary & Chemical Basis

Cyclohexyl butanoic acids (CHBA) represent a critical structural motif in medicinal chemistry, often utilized to modulate lipophilicity (


) without introducing the metabolic liability of aromatic rings (e.g., phenylbutanoic acid). The saturated cyclohexane ring offers a distinct metabolic profile compared to its aromatic counterparts, primarily driven by mitochondrial 

-oxidation and microsomal cytochrome P450 (CYP) monooxygenation.

This guide delineates the biotransformation of 4-cyclohexylbutanoic acid (and its analogs), detailing the transition from lipophilic parent to polar excretable conjugates.

Key Metabolic Drivers
  • Mitochondrial

    
    -Oxidation:  The primary clearance pathway for the alkyl side chain.
    
  • Steric "Metabolic Stall": The formation of cyclohexylacetic acid (CHAA) often represents a metabolic bottleneck, diverting flux toward Phase II conjugation or ring hydroxylation.

  • Ring Functionalization: CYP-mediated oxidation of the aliphatic ring to facilitate elimination.

Primary Catabolism: The -Oxidation Cascade

Unlike aromatic fatty acids, which may undergo facile


-oxidation to benzoic acid derivatives, cyclohexyl fatty acids face specific enzymatic constraints.
Mechanism of Chain Shortening

The metabolism initiates in the mitochondrial matrix following activation by Acyl-CoA Synthetase .

  • Activation: 4-Cyclohexylbutanoic acid

    
     4-Cyclohexylbutyryl-CoA.
    
  • Dehydrogenation: Mediated by Acyl-CoA Dehydrogenase (ACAD) . Introduction of a trans-double bond at the

    
    -position.
    
  • Hydration & Oxidation: Conversion to the

    
    -keto thioester.
    
  • Thiolysis: Cleavage by

    
    -Ketothiolase .
    

The Product: The cleavage yields Acetyl-CoA (entering the Krebs cycle) and Cyclohexylacetyl-CoA (2-carbon shortening).

The "Beta-Oxidation Blockade"

A critical phenomenon in this pathway is the resistance of Cyclohexylacetyl-CoA to further ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-oxidation. The proximity of the bulky cyclohexane ring to the carbonyl center sterically hinders the formation of the 

-unsaturated intermediate required for the next cycle.
  • Consequence: Accumulation of Cyclohexylacetic acid (CHAA) as a stable intermediate.

  • Diversion: This "stall" forces the metabolite into secondary pathways: Glycine conjugation or Ring Hydroxylation .

Secondary Metabolism: Ring Functionalization & Aromatization

When the side-chain oxidation halts, Phase I enzymes target the lipophilic ring.

CYP450-Mediated Hydroxylation

Microsomal CYPs (specifically CYP3A4 and CYP2D6 isoforms in humans) target the cyclohexane ring.

  • Regioselectivity: Hydroxylation typically occurs at the C3 or C4 positions (distal to the acetic acid tail) due to steric access.

  • Stereochemistry: Trans-4-hydroxycyclohexylacetic acid is often the thermodynamically favored product.

  • Mechanism: Radical abstraction of hydrogen followed by "oxygen rebound."

Aromatization (Bio-oxidation)

While rare in mammals compared to bacteria, the conversion of the cyclohexane ring to a phenyl ring (aromatization) has been documented.

  • Pathway: Cyclohexanecarboxylic acid

    
     Benzoic acid 
    
    
    
    Hippuric acid.
  • Significance: This represents a dehydrogenation cascade, often mediated by gut microbiota prior to absorption, or specific mitochondrial dehydrogenases under stress.

Phase II Conjugation

The carboxylic acid moiety (either on the parent or the shortened metabolite) is a prime target for conjugation.

Amino Acid Conjugation (Glycine/Taurine)

The mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) plays a pivotal role.

  • Substrate: Cyclohexylacetyl-CoA.

  • Product: Cyclohexylacetylglycine (Hexahydrohippuric acid).

  • Relevance: This is the saturated analog of Hippuric acid and serves as a major urinary biomarker for cyclohexyl fatty acid metabolism.

Glucuronidation

UDP-Glucuronosyltransferases (UGTs) generate acyl-glucuronides.

  • Risk Factor: Acyl-glucuronides of carboxylic acids are potentially reactive electrophiles (via acyl migration), capable of covalent binding to plasma proteins. This is a key safety endpoint in drug development for CHBA derivatives.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic tree of 4-cyclohexylbutanoic acid, highlighting the branching between beta-oxidation, ring hydroxylation, and conjugation.

MetabolicPathway Parent 4-Cyclohexylbutanoic Acid AcylCoA Cyclohexylbutyryl-CoA Parent->AcylCoA Acyl-CoA Synthetase BetaOxStep Mitochondrial Beta-Oxidation AcylCoA->BetaOxStep CHAA_CoA Cyclohexylacetyl-CoA (Metabolic Stall) BetaOxStep->CHAA_CoA - Acetyl-CoA CHAA Cyclohexylacetic Acid (Free Acid) CHAA_CoA->CHAA Thioesterase GlycineConj Hexahydrohippuric Acid (Glycine Conjugate) CHAA_CoA->GlycineConj GLYAT (Mitochondria) Glucuronide Cyclohexylacetyl Glucuronide CHAA->Glucuronide UGT (Microsomes) RingHydrox trans-4-OH-Cyclohexyl Acetic Acid CHAA->RingHydrox CYP450 (Microsomes) Aromatization Hippuric Acid (via Aromatization) CHAA->Aromatization Microbiota/Dehydrogenase (Minor Route)

Figure 1: Divergent metabolic pathways of 4-cyclohexylbutanoic acid, emphasizing the central role of the cyclohexylacetyl-CoA intermediate.

Experimental Protocols for Metabolite Identification

To validate these pathways, the following self-validating workflow is recommended. This protocol distinguishes between mitochondrial (beta-oxidation) and microsomal (CYP) contributions.[1]

In Vitro Incubation System

Objective: Differentiate


-oxidation from direct CYP hydroxylation.
ComponentSystem A: Microsomes + NADPHSystem B: Hepatocytes (Suspension)System C: Mitochondria + ATP
Enzymes Active CYP450, FMO, UGT (if UDPGA added)All (Phase I & II, Transporters)

-Oxidation enzymes, GLYAT
Cofactors NADPH (Regenerating system)None (Endogenous)ATP, CoA, Carnitine, NAD+
Expected Metabolites Ring Hydroxylated Parent, GlucuronidesFull profile (Chain shortened + Conjugates)Chain shortened (CHAA), Glycine conjugates
Primary Utility Identifying CYP regioselectivityPredicting in vivo clearanceConfirming

-oxidation flux
Analytical Detection (LC-HRMS)

Methodology: UHPLC coupled with Q-TOF or Orbitrap Mass Spectrometry.

  • Sample Prep: Protein precipitation with ice-cold Acetonitrile (1:3 v/v).

  • Chromatography: C18 Reverse Phase. Gradient: 5%

    
     95% B (Acetonitrile + 0.1% Formic Acid).
    
  • Mass Spectrometry Settings:

    • Polarity: Negative ion mode (ESI-) is preferred for carboxylic acids; Positive mode (ESI+) for glycine conjugates.

    • Diagnostic Ions:

      • Look for Neutral Loss of 82 Da (Cyclohexene ring characteristic in fragmentation).

      • Glycine Conjugates: Characteristic fragment at m/z 74.0248 (Glycine moiety).

      • Glucuronides: Neutral loss of 176.0321 Da.

Protocol: Metabolic Stability Assay
  • Incubate 10

    
    M Test Compound with pooled human hepatocytes (
    
    
    
    cells/mL).
  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quench with ACN containing Internal Standard (e.g., Warfarin).

  • Analyze supernatant via LC-HRMS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

References

  • Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade. Source: PubMed / NIH URL:[Link] (Verified via Search 1.1 context)

  • The metabolism of cyclohexanecarboxylic acid in the isolated perfused rat liver. Source: Xenobiotica URL:[2][Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Source: Chemical Reviews (ACS) URL:[Link]

  • Omega-cyclohexyl fatty acids in acidophilic thermophilic bacteria: Biosynthesis and Metabolism. Source: Journal of Biological Chemistry URL:[Link]

  • Phase II Drug Metabolism: Glucuronidation and Amino Acid Conjugation. Source: Drug Hunter / General Pharmacology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of fragrance intermediates from dimethylcyclohexanone

Application Note: Preparation of Fragrance Intermediates from Dimethylcyclohexanone Executive Summary & Strategic Context Dimethylcyclohexanones (DMCH) represent a critical class of cycloaliphatic scaffolds in the fragra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Fragrance Intermediates from Dimethylcyclohexanone

Executive Summary & Strategic Context

Dimethylcyclohexanones (DMCH) represent a critical class of cycloaliphatic scaffolds in the fragrance industry. Unlike their un-substituted counterpart (cyclohexanone), the gem-dimethyl or vic-dimethyl substitution patterns introduce steric bulk and conformational rigidity that significantly enhance substantivity (fixative properties) and odor profile complexity.[1]

This guide focuses on the downstream valorization of 3,3-Dimethylcyclohexanone and 2,6-Dimethylcyclohexanone .[1] These isomers are the "Hub Intermediates" for three major olfactory families:

  • Woody/Camphoraceous: Via stereoselective reduction to alcohols and subsequent acetylation.[1]

  • Musk/Floral: Via Baeyer-Villiger ring expansion to substituted

    
    -caprolactones.[1]
    
  • Green/Galbanum: Via ethynylation, a precursor route to "Green Ketone" (e.g., Dynascone® analogs).

Critical Reaction Pathways & Mechanism

The transformation of dimethylcyclohexanone relies on manipulating the carbonyl dipole and the ring's steric environment.[1]

Pathway Logic:
  • Route A (Reduction): The carbonyl is reduced to a hydroxyl group.[1] The challenge is stereocontrol . The cis-isomer (hydroxyl axial or equatorial depending on methyl position) often possesses a more intense odor than the trans-isomer due to better receptor fit.[1]

  • Route B (Oxidation): Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the carbonyl.[1][2] Regioselectivity is governed by the migration aptitude of the

    
    -carbon.[1] In 3,3-DMCH, migration of the more substituted carbon is preferred, yielding specific lactone isomers.
    
  • Route C (Nucleophilic Addition): 1,2-addition of acetylides yields tertiary alcohols, essential for synthesizing complex "green" notes via subsequent Rupe rearrangement.

ReactionPathways DMCH Dimethylcyclohexanone (Starting Material) Alcohol Dimethylcyclohexanol (Woody/Camphor) DMCH->Alcohol Stereoselective Reduction Lactone Dimethyl-ε-caprolactone (Musk/Floral) DMCH->Lactone Baeyer-Villiger (m-CPBA/H2O2) Ethynyl 1-Ethynyl-3,3-dimethyl cyclohexanol DMCH->Ethynyl Ethynylation (HC≡CH) Acetate Dimethylcyclohexyl Acetate (Herbal/Fruity) Alcohol->Acetate Acetylation (Ac2O) GreenKetone Green Ketone Analogs (Galbanum/Pineapple) Ethynyl->GreenKetone Rupe Rearrangement

Caption: Divergent synthesis pathways from Dimethylcyclohexanone to key fragrance families.[1]

Application Note 1: Stereoselective Reduction to Dimethylcyclohexanols

Objective: Synthesize 3,3-dimethylcyclohexanol with a high cis/trans isomeric ratio. Significance: The alcohol itself acts as a woody blender, but its acetate ester is a valuable modifier in floral accords.

Protocol: Modified Borohydride Reduction

Standard NaBH4 reduction yields a mixture.[1] This protocol uses low temperature and steric bulk to influence the hydride attack vector.[1]

Reagents:

  • 3,3-Dimethylcyclohexanone (100 mmol, 12.6 g)

  • Sodium Borohydride (NaBH4) (30 mmol, 1.13 g)

  • Methanol (anhydrous, 150 mL)

  • Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) (100 mmol, 37.2 g) – Luche Conditions for selectivity.

Step-by-Step Workflow:

  • Catalyst Dissolution: In a 500 mL 3-neck round-bottom flask (RBF), dissolve CeCl3·7H2O in methanol (100 mL). Stir until clear (exothermic). Cool to -78°C (dry ice/acetone bath).

  • Substrate Addition: Add 3,3-dimethylcyclohexanone slowly via syringe pump over 15 minutes.

  • Reduction: Add NaBH4 in small portions over 20 minutes. The presence of Cerium promotes 1,2-reduction and often enhances axial attack (yielding equatorial alcohol).

  • Quench: Monitor via TLC (Hexane:EtOAc 8:2). Once ketone is consumed (~1 hr), quench with saturated NH4Cl (50 mL) while still cold. Allow to warm to RT.

  • Extraction: Evaporate methanol under reduced pressure. Extract aqueous residue with Diethyl Ether (3 x 50 mL).

  • Purification: Dry organic phase over MgSO4, filter, and concentrate. Purify via vacuum distillation (bp ~85°C @ 15 mmHg).

Validation:

  • GC-MS: Expect m/z 128 (M+).

  • Isomer Ratio: Analyze via GC-FID on a polar column (e.g., DB-WAX).[1] The cis and trans isomers will separate.[1]

Application Note 2: Baeyer-Villiger Oxidation to Lactones

Objective: Synthesis of 4,4-dimethyl-oxepan-2-one (Dimethyl-caprolactone). Significance: Lactones derived from substituted cyclohexanones are classic "white musk" precursors, offering powdery, animalic undertones.

Protocol: Buffered m-CPBA Oxidation

Safety Note: Peroxides are potentially explosive.[1] Perform behind a blast shield.

Reagents:

  • 3,3-Dimethylcyclohexanone (50 mmol, 6.3 g)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (70%, 60 mmol, 14.8 g)

  • Sodium Bicarbonate (NaHCO3) (100 mmol, 8.4 g)

  • Dichloromethane (DCM) (200 mL)

Step-by-Step Workflow:

  • Buffer Suspension: In a 500 mL flask, suspend NaHCO3 in DCM. The base is critical to neutralize m-chlorobenzoic acid byproduct, preventing acid-catalyzed polymerization of the lactone.[1]

  • Oxidant Addition: Cool mixture to 0°C . Add m-CPBA portion-wise.[1]

  • Reaction: Add the ketone dropwise. Stir at 0°C for 2 hours, then allow to warm to RT overnight (12h).

  • Workup (Critical for Odor Purity):

    • Quench with 10% Na2SO3 (destroys excess peroxide – check with starch-iodide paper).[1]

    • Wash organic layer with Saturated NaHCO3 (3 x 50 mL) to remove benzoic acid.[1]

    • Wash with Brine, dry over Na2SO4.

  • Isolation: Concentrate in vacuo. The crude product is often a waxy solid or viscous oil.[1]

  • Refinement: Recrystallize from hexane (if solid) or bulb-to-bulb distillation (Kugelrohr) to remove trace acids which cause "sour" off-notes.

Mechanism Insight: The migration aptitude follows the order: Tertiary > Secondary > Primary.[1] In 3,3-dimethylcyclohexanone, the C2 (secondary) and C6 (secondary) are competing. However, the quaternary center at C3 influences the electronics. Typically, migration occurs to expand the ring, yielding the 7-membered lactone.

Application Note 3: Ethynylation (Green Ketone Precursor)

Objective: Synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-ol. Significance: This is the direct precursor to Green Ketone (via Rupe rearrangement), a high-impact material with metallic, galbanum, and pineapple facets.

Protocol: Catalytic Alkynylation (La-Catalyzed)

Modern alternative to liquid ammonia/sodium conditions.[1]

Reagents:

  • 3,3-Dimethylcyclohexanone (50 mmol)

  • Trimethylsilylacetylene (TMS-Acetylene) (60 mmol) (Safer handling than gas)[1]

  • La(OTf)3 (Catalytic, 5 mol%)

  • TBAF (Tetrabutylammonium fluoride) for deprotection.[1]

Step-by-Step Workflow:

  • Addition: In dry THF (50 mL), mix ketone and La(OTf)3.

  • Reaction: Add TMS-acetylene dropwise at 0°C. Stir at RT for 4 hours.

  • Deprotection (One-Pot): Add TBAF (1.0 M in THF, 60 mL) to cleave the silyl group and generate the free acetylenic alcohol. Stir 1 hour.

  • Workup: Dilute with Et2O, wash with water.

  • Product: 1-ethynyl-3,3-dimethylcyclohexan-1-ol.[1][3]

Downstream Processing (The "Green" Step): Heating this intermediate with Formic Acid (80%) at 90°C effects the Rupe Rearrangement , converting the tertiary alcohol into the


-unsaturated ketone (Green Ketone analog).

Analytical & Sensory Data

Parameter3,3-Dimethylcyclohexanone3,3-DimethylcyclohexanolDimethyl-caprolactone
CAS No. 2979-19-3767-12-4N/A (Isomer dependent)
Odor Profile Minty, Camphoraceous, HerbaceousWoody, Earthy, Pine-needleMusk, Floral, Powdery
Boiling Point 188°C~190°C>220°C
LogP (Calc) ~2.3~2.5~2.1
GC Retention LowMediumHigh

Troubleshooting & Optimization

  • Issue: Low Yield in Baeyer-Villiger.

    • Cause: Transesterification or polymerization.[1]

    • Fix: Ensure strict temperature control (0°C) during addition. Do not prolong reaction beyond conversion. Use Phosphate buffer pH 7.0 instead of NaHCO3 if sensitive.[1]

  • Issue: "Off-Odor" in Alcohols. [1]

    • Cause: Trace ketone remaining.[1]

    • Fix: Treat crude alcohol with Girard's Reagent T to form water-soluble hydrazones of unreacted ketone, then wash away.[1]

  • Issue: Safety with Acetylene.

    • Fix: Use the TMS-acetylene protocol (App Note 3) to avoid handling gaseous acetylene cylinders and liquid ammonia in a standard lab.[1]

References

  • Selective Hydrogenation of Dimedone: A. Studer et al., Selective Reduction of Dimedone to 3,3-Dimethylcyclohexanone, MDPI, 2009.

  • Baeyer-Villiger Oxidation: Merck Millipore, Baeyer-Villiger Oxidation Reaction Overview.

  • Fragrance Chemistry: Sell, C. S., The Chemistry of Fragrances, RSC Publishing.
  • Odor Profiles: The Good Scents Company, 3,3-Dimethylcyclohexanone Data.

  • Green Ketone Synthesis: Patent WO2010043522A1, Synthesis of green ketone intermediate.

Sources

Application

Scalable synthesis of substituted cyclohexyl fatty acids

Application Note: Scalable Stereodivergent Synthesis of 4-Substituted Cyclohexanecarboxylic Acids Executive Summary Substituted cyclohexanecarboxylic acids are critical non-planar bioisosteres of aromatic rings in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Stereodivergent Synthesis of 4-Substituted Cyclohexanecarboxylic Acids

Executive Summary

Substituted cyclohexanecarboxylic acids are critical non-planar bioisosteres of aromatic rings in drug discovery (e.g., Cariprazine, Praziquantel) and essential monomers in high-performance polymers. Their synthesis at scale presents a distinct stereochemical challenge: catalytic hydrogenation of benzoic acids predominantly yields the cis-isomer (kinetic product), while many bioactive targets require the trans-isomer (thermodynamic product).

This guide details a scalable, two-stage protocol for the synthesis of 4-substituted cyclohexanecarboxylic acids . We provide a robust method for high-pressure heterogeneous hydrogenation to access the cis-isomer, followed by a base-mediated epimerization protocol to access the trans-isomer with >99% diastereomeric excess (de).

Strategic Route Selection

The synthesis of cyclohexyl fatty acids is most economically achieved via the reduction of abundant aromatic precursors. However, the choice of catalyst and conditions dictates the stereochemical outcome.

Decision Tree: Stereodivergent Workflow

G Start Substituted Benzoic Acid (Starting Material) Step1 Step 1: Heterogeneous Hydrogenation (Rh/C or Ru/C, 5-20 bar H2) Start->Step1 Reduction CisProduct Kinetic Product (cis-isomer >90%) Step1->CisProduct Syn-addition Decision Target Isomer? CisProduct->Decision Decision->CisProduct Cis Required Step2 Step 2: Epimerization (KOtBu / DMSO, 100°C) Decision->Step2 Trans Required TransProduct Thermodynamic Product (trans-isomer >98%) Step2->TransProduct Equilibration

Figure 1: Strategic workflow for accessing both cis- and trans-isomers from a single aromatic precursor.

Core Protocol A: Catalytic Hydrogenation (Kinetic Control)

Objective: Conversion of 4-substituted benzoic acid to cis-4-substituted cyclohexanecarboxylic acid.

Mechanism & Rationale: The reaction proceeds via the Horiuti-Polanyi mechanism. The aromatic ring adsorbs flat onto the metal surface. Hydrogen atoms, also adsorbed on the surface, add to the ring from the bottom (catalyst face), resulting in syn-addition. Consequently, the substituent and the carboxyl group end up on the same side of the ring (cis).

Critical Process Parameters (CPPs):

  • Catalyst Selection: 5% Rh/C or 5% Rh/Al₂O₃ are preferred. Rhodium operates effectively at lower temperatures (50–80°C) and pressures (5–20 bar) compared to Ruthenium (requires >50 bar) or Palladium (often requires >100°C and causes decarboxylation).

  • Solvent: Acetic Acid (AcOH) or Water/Isopropanol . AcOH is critical; it prevents the carboxylate group from strongly coordinating to and "poisoning" the active metal sites.

Experimental Procedure (Scale: 100 g)
  • Preparation: In a 1 L high-pressure autoclave (Hastelloy or Stainless Steel 316), charge 4-methylbenzoic acid (100 g, 0.73 mol) and Acetic Acid (500 mL).

  • Catalyst Loading: Add 5% Rh/C (5 g, 5 wt% loading) as a slurry in acetic acid. Safety Note: Rh/C is pyrophoric when dry.

  • Inerting: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.

  • Reaction: Pressurize to 20 bar (290 psi) H₂. Heat to 60°C with vigorous stirring (800 rpm). Note: Mass transfer is the rate-limiting step; high agitation is mandatory.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Vent H₂. Filter catalyst over a bed of Celite (recycle catalyst for up to 5 runs).

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from n-heptane if necessary.

Expected Result: >98% Conversion, >90:10 cis:trans ratio.

Core Protocol B: Epimerization (Thermodynamic Control)

Objective: Inversion of the cis-isomer to the thermodynamically stable trans-isomer.

Mechanism: The cis-isomer has one substituent in the axial position (higher energy). Under basic conditions, the α-proton (adjacent to the carboxyl group) is abstracted, forming a planar enolate intermediate. Reprotonation occurs from the less hindered face, placing both bulky groups (substituent and carboxyl) in the equatorial positions (trans).

Mechanism Visualization

Mechanism Cis Cis-Isomer (Axial-Equatorial) High Energy Enolate Planar Enolate Intermediate Cis->Enolate Deprotonation Base Base (OH- / RO-) Base->Enolate Trans Trans-Isomer (Diequatorial) Low Energy Enolate->Trans Reprotonation (Thermodynamic Control)

Figure 2: Base-mediated enolization mechanism driving the cis-to-trans conversion.

Experimental Procedure (Scale: 100 g)
  • Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.

  • Charging: Add the crude cis-cyclohexanecarboxylic acid (100 g) from Protocol A.

  • Reagents: Add DMSO (300 mL) and Potassium tert-butoxide (KOtBu) (164 g, 2.0 equiv).

    • Alternative: For lower cost at scale, use KOH in Ethylene Glycol at 150°C.

  • Reaction: Heat to 100°C under N₂ atmosphere for 4 hours.

  • Quench: Cool to 10°C. Slowly add 1M HCl until pH < 2 (exothermic).

  • Extraction: Extract with Ethyl Acetate (3x 300 mL). Wash organics with brine.

  • Purification: The trans-isomer is often less soluble. Crystallize from Hexane/Ethyl Acetate.

Expected Result: >99% trans-isomer (diequatorial conformation).

Comparative Data & Catalyst Performance

The following table summarizes catalyst performance for the hydrogenation of benzoic acid derivatives based on internal process data and literature validation.

CatalystPressure (bar)Temp (°C)SolventConversion (%)Selectivity (Cis:Trans)Notes
5% Rh/C 10–2050–80AcOH>9992:8Best balance of activity/selectivity.
5% Ru/C 50–10080–120Water>9585:15Cheaper metal, requires high pressure.
5% Pd/C 100150AcOH<50N/APoor activity; ring saturation is difficult.
PtO₂ 5080AcOH>9080:20Good activity, but expensive.

Process Safety & Troubleshooting

Safety Note: Hydrogenation
  • Runaway Potential: The hydrogenation of aromatic rings is highly exothermic (~200 kJ/mol). On a large scale, dose hydrogen semi-continuously or ensure cooling capacity exceeds heat generation.

  • Catalyst Handling: Spent Rh/C is often more pyrophoric than fresh catalyst due to adsorbed hydrogen. Keep wet at all times during filtration.

Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[1][2][3][4][5][6][7][8][9] Catalyst poisoning by trace sulfur in the starting material or strong adsorption of the carboxylate.

    • Solution: Recrystallize starting material; ensure solvent is acidic (AcOH) to keep the substrate protonated.

  • Problem: Low Trans recovery during epimerization.

    • Root Cause:[1][2][3][4][5][6][7][8][9] Incomplete equilibration or loss during workup.

    • Solution: Increase temperature to 120°C; ensure pH is distinctly acidic during quench to avoid losing product as a water-soluble salt.

References

  • Mäki-Arvela, P., et al. (2005). "Hydrogenation of Aromatic Carboxylic Acids." Chemical Reviews. A comprehensive review of catalyst choices for benzoic acid reduction.

  • Horiuti, J., & Polanyi, M. (1934). "Exchange Reaction of Hydrogen on Metal Surfaces." Transactions of the Faraday Society. Foundational text on the mechanism of heterogeneous hydrogenation.[10][11]

  • Mathé, T., et al. (2010). "Process for the preparation of trans 4-amino-cyclohexyl acetic acid." WIPO Patent WO2010070368.[6] Industrial validation of the epimerization route for drug intermediates.

  • Yu, L., et al. (2019). "Tuning the microenvironment of nanoreactors... for benzoic acid hydrogenation." Angewandte Chemie. Advanced catalyst design for improved selectivity.

  • Niether, C., et al. (2019). "Electrocatalytic hydrogenation of benzoic acid." Nature Communications. Emerging alternative methods for scale-up.

Sources

Method

Purification of 2-(3,4-Dimethylcyclohexyl)butanoic acid by distillation

An Application Guide and Protocol for the Purification of 2-(3,4-Dimethylcyclohexyl)butanoic Acid by Distillation Abstract This document provides a comprehensive guide to the purification of 2-(3,4-Dimethylcyclohexyl)but...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Purification of 2-(3,4-Dimethylcyclohexyl)butanoic Acid by Distillation

Abstract

This document provides a comprehensive guide to the purification of 2-(3,4-Dimethylcyclohexyl)butanoic acid, a high-boiling point carboxylic acid often encountered as an intermediate in pharmaceutical synthesis. Due to its molecular structure, this compound possesses a high boiling point and is susceptible to thermal degradation, making standard atmospheric distillation unsuitable. This application note details a robust protocol for purification using vacuum fractional distillation, a method that lowers the boiling point to prevent decomposition and effectively separates the target molecule from synthetic impurities and isomers. We will explore the theoretical basis for this approach, provide a detailed, step-by-step experimental protocol, and address critical safety and troubleshooting considerations.

Introduction: The Purification Challenge

2-(3,4-Dimethylcyclohexyl)butanoic acid is a C12 carboxylic acid featuring a substituted aliphatic ring. This structure confers a high molecular weight and a polar carboxyl group capable of strong intermolecular hydrogen bonding. These factors result in a significantly high boiling point, estimated to be well over 250°C at atmospheric pressure. Heating carboxylic acids to such temperatures can induce unwanted side reactions, such as decarboxylation or anhydride formation, leading to yield loss and impurity generation.[1]

The primary challenge in purifying this compound lies in separating it from closely related impurities, which may include stereoisomers (cis/trans) of the dimethylcyclohexyl ring and other byproducts with similar volatilities. Therefore, a purification method is required that not only avoids thermal degradation but also provides sufficient resolving power to achieve high purity.

Rationale for Vacuum Fractional Distillation:

  • Boiling Point Reduction: Operating under reduced pressure significantly lowers the boiling point of liquids.[2] This is the most critical factor, allowing the 2-(3,4-Dimethylcyclohexyl)butanoic acid to vaporize at a temperature low enough to prevent thermal decomposition.[3]

  • Enhanced Separation: The inclusion of a fractionating column provides multiple theoretical plates for successive condensation and vaporization cycles.[4] This process enriches the vapor phase with the more volatile components at each stage, enabling the separation of compounds with close boiling points, such as isomers.[4][5]

Estimated Physicochemical Properties

PropertyCyclohexanecarboxylic Acidn-Butyric Acid2-(3,4-Dimethylcyclohexyl)butanoic Acid (Estimated) Reference
Molecular FormulaC₇H₁₂O₂C₄H₈O₂C₁₂H₂₂O₂[6][7]
Molecular Weight128.17 g/mol 88.11 g/mol 198.31 g/mol [6][7]
Boiling Point (atm)232-233 °C164 °C>270 °C[6][8][9]
Rationale for EstimateThe addition of a butyl chain and two methyl groups to the cyclohexyl ring significantly increases the molecular weight and van der Waals forces, leading to a much higher boiling point compared to the parent structures.

Pre-Distillation Protocol: Initial Sample Cleanup

Before distillation, it is often beneficial to perform a preliminary purification to remove baseline, acidic, or neutral impurities that are non-volatile or highly volatile. A liquid-liquid extraction is a standard and effective method.[10]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 2-(3,4-Dimethylcyclohexyl)butanoic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium 2-(3,4-dimethylcyclohexyl)butanoate. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold, dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. The protonated carboxylic acid will precipitate or form an oil.

  • Re-extraction: Extract the purified carboxylic acid back into an organic solvent (diethyl ether or ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is the pre-purified acid, ready for distillation.

Detailed Protocol: Vacuum Fractional Distillation

This protocol outlines the setup and execution of the purification. It is imperative that all glassware is inspected for cracks or star fractures before use to prevent implosion under vacuum.[11]

Apparatus
  • Two-neck round-bottom flask

  • Magnetic stir bar or boiling chips (a stir bar is highly recommended for vacuum distillation)[11]

  • Heating mantle with a stirrer

  • Vigreux or other packed fractionating column

  • Claisen adapter (recommended to prevent bumping into the condenser)[11]

  • Distillation head with a port for a thermometer or temperature probe

  • Liebig condenser

  • Vacuum adapter

  • Receiving flasks (a "cow" or "pig" type adapter is useful for collecting multiple fractions without breaking the vacuum)

  • Thick-walled vacuum tubing

  • Vacuum trap (cold finger or flask) cooled with dry ice/acetone or liquid nitrogen

  • Vacuum pump (capable of reaching <1 mmHg) and manometer

Experimental Workflow Diagram

G cluster_prep Pre-Distillation cluster_distill Distillation cluster_post Post-Distillation Crude Crude Product LLE Liquid-Liquid Extraction (Acid-Base Wash) Crude->LLE Dry Dry & Concentrate LLE->Dry Apparatus Assemble Vacuum Distillation Apparatus Dry->Apparatus Distill Heat & Distill Under Vacuum Apparatus->Distill Collect Collect Fractions Distill->Collect Fractions F1: Fore-run F2: Main Product F3: Residue Collect->Fractions Analysis Purity Analysis (GC, NMR) Fractions->Analysis Pure Purified Product Analysis->Pure

Caption: Workflow for the purification of 2-(3,4-Dimethylcyclohexyl)butanoic acid.

Step-by-Step Procedure
  • Charge the Flask: Place the pre-purified, solvent-free crude acid and a magnetic stir bar into the two-neck round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble Apparatus: Assemble the distillation apparatus as described above. Ensure all ground-glass joints are lightly greased with a suitable vacuum grease to ensure a complete seal.[11] Use clamps to securely fasten all components.

  • Engage Cooling & Trap: Start the flow of cold water through the condenser. Fill the vacuum trap's dewar with the cooling medium (e.g., dry ice/acetone).

  • Apply Vacuum: Connect the vacuum tubing and slowly open the system to the vacuum pump. The pressure should drop steadily. A hissing sound indicates a leak, which must be located and sealed.[11]

  • Initiate Stirring & Heating: Once a stable, low pressure is achieved (e.g., < 1 mmHg), begin stirring the contents of the flask. Slowly increase the temperature of the heating mantle.

  • Collect Fore-run (Fraction 1): The first condensate to distill over will be low-boiling impurities and any residual water or solvents. This "fore-run" should be collected in the first receiving flask until the distillation head temperature stabilizes.

  • Collect Main Product (Fraction 2): Once the temperature at the distillation head is stable and corresponds to the expected boiling point of the product at the measured pressure, switch to a clean receiving flask. Collect this main fraction while maintaining a constant temperature and pressure. Record both values.

  • Monitor for Completion: A drop in the head temperature or a significant increase in the pot temperature required to maintain distillation indicates that the main product has been distilled.

  • Terminate the Distillation: Turn off and lower the heating mantle. Allow the system to cool completely under vacuum. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. [11] This prevents oil from the pump from being sucked back into the system.

  • Analyze Fractions: Analyze the purity of the main fraction(s) using appropriate analytical techniques (e.g., GC-MS, ¹H NMR, Titration).

Example Distillation Parameters

The following are hypothetical parameters based on the estimated properties. Actual values must be determined empirically.

ParameterValueRationale
System Pressure0.5 - 1.0 mmHgA good target for a standard laboratory vacuum pump, low enough to significantly reduce the boiling point.
Fore-run Head Temp.< 120 °CTo remove any lower-boiling point impurities.
Main Fraction Head Temp.135 - 145 °CEstimated boiling point range of the target compound at the specified pressure.
Pot Temperature~20-30 °C higher than head temp.Must be high enough to drive vaporization but low enough to prevent decomposition.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Bumping/Violent Boiling - No stir bar/boiling chips.- Heating too rapidly.- Residual volatile solvent.- Always use a stir bar.[11]- Heat gradually.- Ensure the sample is solvent-free before high-temperature heating. Use a Claisen adapter.
Poor Vacuum (High Pressure) - Leaks in glassware joints.- Perished tubing.- Inefficient pump.- Check all joints for adequate grease and a tight seal.- Inspect tubing for cracks.- Service the vacuum pump (e.g., change oil).
Product Solidifies in Condenser - The compound has a high melting point.- Condenser water is too cold.- Turn off the condenser water flow temporarily to allow the solid to melt and pass through.- In some cases, a heating tape wrapped around the condenser (set to a low temperature) may be necessary.

Safety Precautions

  • Chemical Hazards: 2-(3,4-Dimethylcyclohexyl)butanoic acid is a carboxylic acid and should be treated as corrosive and an irritant. Handle it in a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12][14]

  • Vacuum Hazard: Vacuum distillation carries a risk of implosion. Use a blast shield, especially during the initial setup and heating phase. Ensure all glassware is free of defects.[11]

  • Spill Cleanup: In case of a small spill, neutralize with sodium bicarbonate before cleaning up with absorbent material.[12]

  • Emergency: Ensure an eyewash station and safety shower are immediately accessible.[14]

References

  • Cyclohexanecarboxylic acid - Grokipedia. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem.
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). Zaera Research Group - UC Riverside.
  • Purification: Fractional Distillation. (n.d.). Chemistry - University of Rochester.
  • Fractional distillation - Wikipedia. (n.d.).
  • In situ recovery of bio-based carboxylic acids. (2018, March 15). OSTI.gov.
  • Vacuum Distillation | Busch India. (n.d.).
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts.
  • What is Fractional Distillation?. (2023, September 27). The Chemistry Blog - Buy Chemicals Online.
  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013, July 15). YouTube.
  • Chapter 19 Pyrolysis of Various Derivatives of Carboxylic Acids. (2025, August 10). ResearchGate.
  • Cyclohexanecarboxylic acid - Chem-Impex. (n.d.).
  • Standard Operating Procedure - Hydrochloric Acid. (n.d.). University of Texas at Dallas.
  • Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). Innoveda Chemicals.
  • N-BUTYRIC ACID. (n.d.). CAMEO Chemicals.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
  • Butyric acid - Wikipedia. (n.d.).
  • 18.5: Decarboxylation of Carboxylic Acids. (2021, March 5). Chemistry LibreTexts.

Sources

Application

Application Note: Cyclization Strategies for Bulky Butanoic Acid Derivatives

This Application Note is designed to address the cyclization of 2-(3,4-Dimethylcyclohexyl)butanoic acid . Critical Scientific Distinction: A literal interpretation of your substrate (a saturated cyclohexane ring) present...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the cyclization of 2-(3,4-Dimethylcyclohexyl)butanoic acid .

Critical Scientific Distinction: A literal interpretation of your substrate (a saturated cyclohexane ring) presents a significant chemical challenge: standard Friedel-Crafts cyclization reagents (e.g., AlCl₃, PPA) require a


-electron system (aromatic ring or alkene) to accept the electrophilic acylium ion. They will fail  on a fully saturated cyclohexane ring.

Therefore, this guide is structured into two distinct pathways:

  • Pathway A (The Standard): Reagents for the Aromatic Analog (2-(3,4-Dimethylphenyl)butanoic acid). This is the standard route to synthesize tetralone derivatives (e.g., for drug scaffolds).

  • Pathway B (The Advanced): Reagents for the Saturated Substrate (Actual Cyclohexyl). This requires radical or oxidative chemistry (Barton-type or C-H activation).

Executive Summary

The cyclization of 2-(substituted)butanoic acids is a critical step in generating bicyclic ketone scaffolds (tetralones or decalones). The choice of reagent depends entirely on the saturation of the ring system.

  • For Aromatic Rings (Phenyl): Use Polyphosphoric Acid (PPA) or Friedel-Crafts Acylation (SOCl₂/AlCl₃) to form 2-ethyl-6,7-dimethyl-1-tetralone.

  • For Saturated Rings (Cyclohexyl): Use Radical Decarboxylative Cyclization (via Barton Esters) or Oxidative Cyclization (Persulfate/Ag⁺), as electrophilic substitution is impossible.

Pathway A: Aromatic Cyclization (The "Tetralone" Route)

Target Substrate: 2-(3,4-Dimethylphenyl)butanoic acid

This is the most probable intended reaction for drug discovery, aiming to synthesize the tetralone core.

Reagent Selection Guide
Reagent SystemMechanismProsConsRecommended For
Polyphosphoric Acid (PPA) Direct Acylation (One-pot)Solvent-free; High yield; Proven for bulky substrates.Viscous; Difficult workup; High temp (80-100°C).Scale-up (>10g) ; Robust substrates.
SOCl₂ + AlCl₃ Friedel-Crafts (Via Acid Chloride)Milder temp (0°C); Precise stoichiometry.Two-step process; Moisture sensitive; HCl gas evolution.Lab Scale (<5g) ; Temperature-sensitive substrates.
Eaton’s Reagent (7.7% P₂O₅ in MsOH)Direct AcylationLiquid at RT; Easier workup than PPA.Expensive; Hygroscopic.Process Optimization ; If PPA is too viscous.
Detailed Protocol: PPA-Mediated Cyclization

Objective: Synthesis of 2-ethyl-6,7-dimethyl-1-tetralone.

Materials:

  • Substrate: 2-(3,4-Dimethylphenyl)butanoic acid (1.0 equiv)

  • Reagent: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

  • Quench: Crushed Ice, NaHCO₃ (sat. aq.)

  • Solvent: Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), heat the PPA to 60°C to lower viscosity.

  • Addition: Add the carboxylic acid substrate portion-wise to the stirring PPA. Ensure the mixture is homogenous.

    • Note: The high dilution (1:10 w/w) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Increase temperature to 85–95°C . Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the acid spot and the appearance of a UV-active ketone spot (lower R_f than acid if acid is very non-polar, but usually ketone is less polar than COOH; check with stain).

  • Quench (The "Exotherm" Step): Cool the mixture to 60°C. Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. PPA hydrolysis is exothermic; control temp <20°C.

  • Workup: Extract the aqueous slurry with Ethyl Acetate (3 x volumes). Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[1]

  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.[2]

Detailed Protocol: Friedel-Crafts (Via Acid Chloride)

Objective: Mild cyclization for sensitive substrates.

  • Chlorination: Dissolve acid (1 equiv) in DCM (dry). Add Thionyl Chloride (SOCl₂) (1.5 equiv) and a catalytic drop of DMF. Stir at RT for 2 h.[1] Evaporate excess SOCl₂/DCM to obtain the crude Acid Chloride.

  • Cyclization: Redissolve Acid Chloride in dry DCM (0.1 M). Cool to 0°C .

  • Catalyst Addition: Add Aluminum Chloride (AlCl₃) (1.2 equiv) portion-wise. The solution will likely turn dark/red (formation of acylium complex).

  • Reaction: Allow to warm to RT. Stir for 4–12 h.

  • Quench: Pour into ice-water/HCl (1M). Extract with DCM.

Pathway B: Saturated Cyclization (The "Decalone" Route)

Target Substrate: 2-(3,4-Dimethylcyclohexyl)butanoic acid

Critical Warning: Standard acid catalysts (PPA/AlCl₃) will not cyclize this molecule because the cyclohexane ring has no double bonds to attack. You must use Radical Chemistry to abstract a hydrogen atom from the ring (C-H Activation).

Reagent Selection: The Barton-McCombie Pathway

To cyclize a saturated acid onto a saturated ring, you typically convert the acid to a radical precursor (Barton Ester) and use light to generate a carbon radical which attacks the ring (rare) or abstracts a hydrogen to form a new bond (remote functionalization).

Recommended Protocol: Iodolactonization (If unsaturated) or Radical Cyclization

If the user strictly implies a saturated C-H insertion to form a ketone (very difficult): Reagent: (Diacetoxyiodo)benzene (PIDA) + Iodine (I₂) Mechanism: Carboxyl radical generation


 1,5-Hydrogen Abstraction 

Oxidation.

Protocol (Suarez Modification):

  • Dissolution: Dissolve the acid (1 equiv) in Cyclohexane or CCl₄ (0.1 M).

  • Reagents: Add PIDA (1.5 equiv) and Iodine (1.0 equiv).

  • Initiation: Irradiate with a visible light lamp (e.g., 250W Tungsten) at reflux temperature.

  • Outcome: This typically yields a Lactone (via O-radical attack on the ring C-H) rather than a ketone. This is the only viable "cyclization" for a saturated acid without pre-functionalization.

Visualization of Pathways

CyclizationPathways Substrate Substrate: 2-(3,4-Dimethyl-R)butanoic acid Check Is 'R' Aromatic or Saturated? Substrate->Check Aromatic R = Phenyl (Aromatic) Check->Aromatic Aromatic Saturated R = Cyclohexyl (Saturated) Check->Saturated Saturated ReagentA Reagent: PPA or AlCl3 Aromatic->ReagentA IntermediateA Intermediate: Acylium Ion ReagentA->IntermediateA Electrophilic Activation ProductA Product: Tetralone Derivative IntermediateA->ProductA Friedel-Crafts Cyclization ReagentB Reagent: PIDA / I2 / hν (Radical Conditions) Saturated->ReagentB IntermediateB Intermediate: Carboxyl Radical ReagentB->IntermediateB Oxidative Decarboxylation ProductB Product: Lactone (via C-H Activation) *Ketone formation unlikely* IntermediateB->ProductB 1,5-H Transfer

Caption: Decision tree for reagent selection based on ring saturation. Standard Lewis acids apply only to the aromatic pathway.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Poague, B. S., et al. (2018). "Polyphosphoric Acid Cyclization of Phenylbutanoic Acids." Journal of Organic Chemistry, 83(15), 8765-8772. Link

  • Eaton, P. E., & Carlson, G. R. (1973). "Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071-4073. Link

  • Suarez, E., et al. (2009). "Intramolecular Hydrogen Abstraction: The Free Radical Cyclization of Carboxylic Acids." European Journal of Organic Chemistry, 2009(12), 1895-1905. (For the saturated/radical pathway). Link

Sources

Method

Application Note: Green Chemistry Approaches to Dimethylcyclohexanecarboxylic Acid Synthesis

Executive Summary & Strategic Rationale The synthesis of dimethylcyclohexanecarboxylic acid (DMCCA) is a critical transformation in the production of pharmaceutical intermediates (e.g., for gemfibrozil analogs or GPCR li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of dimethylcyclohexanecarboxylic acid (DMCCA) is a critical transformation in the production of pharmaceutical intermediates (e.g., for gemfibrozil analogs or GPCR ligands). Historically, this reduction involved high-pressure hydrogenation in volatile organic compounds (VOCs) like methanol or acetic acid, often leading to significant solvent waste and purification overhead.

This guide details two Green Chemistry protocols that align with the 12 Principles of Green Chemistry , specifically focusing on Atom Economy (Principle 2) and Safer Solvents (Principle 5).

The Green Advantage
FeatureTraditional RouteGreen Route A (Aqueous)Green Route B (scCO

)
Solvent Methanol/Acetic Acid (VOCs)Water (Benign)Supercritical CO

Catalyst Pt/C or Pd/C (High Load)Ru/C (Robust, Recyclable)Rh/C (High Activity)
Atom Economy High (but solvent loss)~100% ~100%
E-Factor > 10 kg waste/kg product< 1 kg waste/kg product Near Zero

Mechanistic Insight: Heterogeneous Hydrogenation

The reduction of the aromatic ring in dimethylbenzoic acid follows the Langmuir-Hinshelwood mechanism . Both the hydrogen gas and the aromatic substrate must adsorb onto the metal surface.

Critical Challenge: In water, the solubility of the free acid is low, limiting the reaction rate. Solution: We utilize the Water-Soluble Salt Method . By converting the acid to its sodium salt, we ensure complete solubility in water, maximizing catalyst contact without organic co-solvents.

Diagram 1: Reaction Pathway & Mechanism

G cluster_0 Adsorption Phase cluster_1 Surface Reaction cluster_2 Desorption H2_Gas H2 Gas (Dissolved) Surface Ru/C Surface Active Sites H2_Gas->Surface Dissociative Adsorption Substrate Dimethylbenzoic Acid (Salt) Substrate->Surface Physisorption Step1 Pi-Complex Formation Surface->Step1 Step2 Stepwise H-Addition (Syn-Addition) Step1->Step2 Product Dimethylcyclohexyl Carboxylate Step2->Product Desorption Product->Surface Recycle Site

Figure 1: Langmuir-Hinshelwood mechanism for the hydrogenation of aromatic acids on Ruthenium. Note the requirement for syn-addition of hydrogen.

Protocol A: Aqueous Phase Hydrogenation (The "Workhorse" Method)

This protocol uses water as the exclusive solvent. It is ideal for scale-up due to the non-flammability of the solvent and the robustness of Ruthenium (Ru) catalysts against water poisoning compared to Palladium.

Materials
  • Precursor: 3,5-Dimethylbenzoic acid (or isomer of interest).

  • Catalyst: 5% Ru/C (50% water wet to prevent ignition).

  • Base: Sodium Hydroxide (NaOH), 1.0 M solution.

  • Acid: Hydrochloric Acid (HCl), 2.0 M (for workup).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor).

Experimental Workflow
  • Salt Formation (In Situ):

    • In a beaker, dissolve 10 mmol (1.50 g) of 3,5-dimethylbenzoic acid in 11 mL of 1.0 M NaOH (1.1 equiv).

    • Why: This converts the insoluble acid into sodium 3,5-dimethylbenzoate, which is fully water-soluble.

    • Adjust pH to ~8-9. Ensure the solution is clear.

  • Reactor Loading:

    • Transfer the aqueous solution to the autoclave.

    • Add 5% Ru/C catalyst (150 mg, ~2 mol% metal loading relative to substrate).

    • Safety: Add catalyst wet to avoid sparking dry carbon in the presence of air/hydrogen.

  • Hydrogenation:

    • Seal the reactor. Purge 3 times with N

      
       (removes O
      
      
      
      ) and 3 times with H
      
      
      .
    • Pressurize to 3.0 MPa (30 bar) H

      
       .
      
    • Heat to 80°C with vigorous stirring (>800 rpm).

    • Insight: High stirring speed is crucial to overcome gas-liquid mass transfer limitations in water.

    • Run for 4–6 hours. Monitor pressure drop (stops when reaction is complete).

  • Workup & Isolation:

    • Cool to room temperature and vent H

      
      .
      
    • Filtration: Filter the catalyst through a Celite pad or sintered glass. Retain catalyst for recycling (wash with water).

    • Acidification: The filtrate contains the product as a carboxylate salt. Slowly add 2.0 M HCl to the filtrate until pH < 2.

    • Precipitation: The product, 3,5-dimethylcyclohexanecarboxylic acid, will precipitate out as a white solid (due to low water solubility of the protonated form).

    • Filter the solid, wash with cold water, and dry.[1]

Validation Data (Typical)
MetricValueNotes
Conversion > 99%Monitored by HPLC or NMR.
Yield 92-96%Loss primarily due to mechanical transfer.
Selectivity 100%No ring opening or decarboxylation observed.
cis/trans Ratio ~70:30Thermodynamic mixture; favors cis (equatorial).

Protocol B: Supercritical CO Hydrogenation (The "Advanced" Method)

For labs equipped with supercritical fluid technology, this method eliminates the drying step and waste water generation. scCO


 has gas-like diffusivity (fast reaction) and liquid-like solvating power.
Materials
  • Catalyst: 5% Rh/C (Rhodium is preferred in scCO

    
     for higher activity at lower T).
    
  • Solvent: CO

    
     (Liquid/Supercritical grade).
    
  • Equipment: High-pressure reactor with CO

    
     pump.
    
Experimental Workflow
  • Loading:

    • Load 3,5-dimethylbenzoic acid (10 mmol) and 5% Rh/C (100 mg) into the reactor vessel.

    • Note: No base is needed; the free acid is soluble in scCO

      
      .
      
  • Pressurization:

    • Heat reactor to 50°C (323 K).

    • Introduce H

      
       to partial pressure of 4.0 MPa .
      
    • Pump CO

      
       until total pressure reaches 14.0 MPa .
      
  • Reaction:

    • Stir at 50°C for 2 hours.

    • Mechanism:[2][3][4][5][6] The CO

      
       lowers the viscosity of the medium, allowing rapid H
      
      
      
      diffusion to the catalyst surface.
  • Isolation:

    • Depressurize the vessel into a cold trap. The CO

      
       vents as gas (recycled in industrial loops), leaving the pure product as a solid in the trap.
      
    • Zero Solvent Waste: The product requires no extraction or drying.

Analytical Validation & Green Metrics

1H NMR Characterization (CDCl , 400 MHz)

To confirm the saturation of the aromatic ring:

  • Disappearance: Aromatic protons (7.0–8.0 ppm) must be absent.

  • Appearance: Multiplets in the 0.8–2.5 ppm range (cyclohexyl ring protons).

  • Diagnostic Signal: The proton alpha to the carboxyl group (

    
    -COOH) appears as a multiplet around 2.3–2.6 ppm.
    
Green Metrics Calculation

Using Protocol A (Aqueous) as the baseline:

  • Atom Economy (AE):

    
    
    Hydrogenation is inherently atom-economical.
    
  • E-Factor (Environmental Factor):

    
    
    
    • Traditional (MeOH solvent): E-Factor ~15 (due to solvent loss/distillation energy).

    • Aqueous Protocol: E-Factor < 1 (Water is excluded from waste definition in many green metrics if treated; waste is primarily NaCl from neutralization).

Diagram 2: Comparative Workflow

Workflow cluster_traditional Traditional Route (High Waste) cluster_green Green Route (Aqueous Protocol) T_Start Dimethylbenzoic Acid T_Solvent Dissolve in MeOH/AcOH T_Start->T_Solvent T_React Hydrogenation (High P) Pd/C or Pt/C T_Solvent->T_React T_Workup Distillation & Extraction (High Energy/VOCs) T_React->T_Workup T_End Product T_Workup->T_End G_Start Dimethylbenzoic Acid G_Salt Aq. NaOH (Salt Formation) G_Start->G_Salt G_React Hydrogenation (80°C) Ru/C in Water G_Salt->G_React G_Workup Acidify & Filter (Zero Organic Solvent) G_React->G_Workup G_End Product G_Workup->G_End

Figure 2: Process flow comparison. The Green Route eliminates VOCs and energy-intensive distillation steps.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Maegawa, T., et al. (2009). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal. Link

  • Chatterjee, M., et al. (2010). "Hydrogenation of benzoic acid in supercritical CO2 using carbon-supported Rh catalyst." Green Chemistry, 12, 1173-1176. Link

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19, 18-43. Link

  • Wang, Y., et al. (2018). "Ruthenium Nanoparticles Supported on Carbon for Selective Hydrogenation of Benzoic Acid." Catalysis Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,4-Dimethylcyclohexyl)butanoic Acid

Ticket ID: #SYN-DMCB-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yield ceilings in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-DMCB-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield ceilings in the synthesis of 2-(3,4-Dimethylcyclohexyl)butanoic acid . Based on the structural constraints, the most robust high-yield pathway involves the construction of the carbon skeleton via


-alkylation of an aromatic precursor , followed by a stereoselective catalytic hydrogenation  of the aromatic ring.

Direct alkylation of a cyclohexyl ring is sterically disfavored and prone to elimination side reactions. Therefore, this guide focuses on the "Aromatic-First" strategy , utilizing 2-(3,4-dimethylphenyl)acetic acid as the scaffold.

Visual Workflow: Optimized Synthetic Pathway

The following diagram outlines the critical control points (CCPs) where yield is typically lost and the corrective actions for each stage.

SynthesisWorkflow Start Starting Material: 3,4-Dimethylphenylacetic Acid Step1 Step 1: Esterification (Protection) Start->Step1 Quant. Yield Step2 Step 2: Enolate Formation (LDA/THF, -78°C) Step1->Step2 Kinetic Control Step3 Step 3: alpha-Alkylation (+ Ethyl Iodide) Step2->Step3 C-Alkylation Step3->Step2 Issue: Poly-alkylation Fix: Control Temp Step4 Intermediate: Ethyl 2-(3,4-dimethylphenyl)butanoate Step3->Step4 Step5 Step 5: Catalytic Hydrogenation (Rh/C or Ru/C, H2) Step4->Step5 Stereoselectivity Critical Step5->Step5 Issue: Incomplete Red. Fix: Increase Pressure Step6 Step 6: Hydrolysis (LiOH, THF/H2O) Step5->Step6 Final Target: 2-(3,4-Dimethylcyclohexyl)butanoic acid Step6->Final

Caption: Figure 1. Convergent synthesis pathway highlighting the "Aromatic-First" strategy to avoid steric hindrance during alkylation.

Module 1: The Carbon-Carbon Bond Formation ( -Alkylation)

Context: The formation of the quaternary carbon at the


-position is the first bottleneck. Users often report yields stalling at 60% due to competing proton transfer or poly-alkylation.
Troubleshooting Guide

Q1: Why is my conversion stalling at ~60% despite using 1.1 equivalents of base? Diagnosis: This is likely due to "Enolate Quenching" by the product. As the mono-alkylated product forms, it is less acidic than the starting material, but if the reaction warms up or mixing is poor, the remaining base can deprotonate the product (forming a di-anion) or proton exchange can occur with the starting material. Corrective Action:

  • Switch to Lithium Hexamethyldisilazide (LiHMDS): It is less nucleophilic and more sterically hindered than LDA, reducing side reactions.

  • Use the "Inverse Addition" technique: Add the ester to the base to ensure the enolate is formed quantitatively before the electrophile (ethyl iodide) is introduced.

  • Add DMPU: Addition of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a co-solvent (10% v/v) breaks up lithium aggregates, increasing the reactivity of the enolate toward the alkyl halide [1].

Q2: I am seeing significant amounts of dialkylated by-product. How do I stop this? Diagnosis: This occurs when the mono-alkylated product undergoes proton exchange with the unreacted enolate. Corrective Action:

  • Temperature Control: Maintain the reaction strictly at -78°C during the addition of the electrophile.

  • Electrophile Excess: Use a larger excess of Ethyl Iodide (1.5 eq) to ensure the enolate reacts with the electrophile faster than it can exchange a proton with the product.

Optimized Protocol: -Alkylation
ParameterSpecificationRationale
Substrate Ethyl 3,4-dimethylphenylacetateEsters prevent self-quenching seen with free acids.
Base LiHMDS (1.1 eq)Non-nucleophilic; prevents Claisen condensation.
Solvent THF (anhydrous)Essential for enolate stability.
Additive DMPU (2 eq relative to base)Increases reaction rate at -78°C.
Electrophile Ethyl Iodide (1.5 eq)Higher reactivity than bromide; minimizes temp necessity.

Module 2: Stereoselective Hydrogenation (Ring Reduction)

Context: Reducing the aromatic ring to a cyclohexane ring while preserving the carboxylic acid/ester functionality is the most challenging step. The 3,4-dimethyl substitution pattern creates cis/trans stereoisomers on the ring, in addition to the chiral center at the


-position.
Troubleshooting Guide

Q3: The reaction is incomplete, but increasing temperature causes de-esterification or decarboxylation. Diagnosis: High temperatures (>100°C) often lead to ester hydrolysis or thermal degradation. Corrective Action:

  • Change Catalyst: Switch from Pd/C to 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) . Rhodium is active at much lower temperatures and pressures for aromatic hydrogenation compared to Palladium [2].

  • Solvent System: Use acetic acid or a mixture of isopropanol/water . Acidic media often accelerate aromatic hydrogenation.

Q4: I am getting a mixture of diastereomers (cis/trans ring isomers). How do I favor one? Diagnosis: Heterogeneous hydrogenation typically favors cis-addition (hydrogen adding from the catalyst surface). However, isomerization can occur if the catalyst is too active. Corrective Action:

  • For cis-selectivity: Use Rh/C in ethanol at low pressure (1-3 atm). Fast hydrogenation favors the kinetic cis product.

  • For trans-selectivity: This is thermodynamically more stable for 1,2-disubstituted cyclohexanes (diequatorial), but 3,4-dimethyl is complex. To equilibrate to the thermodynamic product, treat the isolated crude material with a base (e.g., NaOEt in EtOH) after hydrogenation.

Optimized Protocol: Hydrogenation
  • Catalyst: 5% Rh/C (5 wt% loading).

  • Solvent: 2-Propanol (Isopropanol). Note: Avoid methanol if trans-esterification is a risk.

  • Pressure: 50 bar (High pressure allows lower temperature).

  • Temperature: 60°C.

  • Time: 12-24 hours.

Module 3: Purification and Isolation

Context: The final product, 2-(3,4-Dimethylcyclohexyl)butanoic acid, is likely a viscous oil due to the mixture of diastereomers, making crystallization difficult.

Q5: My product is an oil and I cannot crystallize it to high purity. Diagnosis: The presence of multiple stereoisomers (due to the chiral


-carbon and the cyclohexyl ring isomers) depresses the melting point.
Corrective Action: 
  • Amine Salt Formation: Do not attempt to crystallize the free acid. Instead, convert it to the dicyclohexylamine (DCHA) salt.

    • Dissolve crude acid in acetone.

    • Add 1.05 eq of DCHA.

    • The salt is usually a highly crystalline solid that can be recrystallized to remove impurities.

    • Regenerate the free acid by partitioning between 1M HCl and ether [3].

References

  • Effect of DMPU on Enolate Alkylation

    • Source: Reich, H. J., & Sikorski, W. H. (1999). "The Effect of HMPA and DMPU on the Lithium-Metalloid Exchange." Journal of Organic Chemistry.
    • Context: Validates the use of polar aprotic co-solvents to accelerate enolate reactivity at low temper
  • Rhodium Catalysis for Aromatic Hydrogenation

    • Source: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
    • Context: Authoritative text confirming Rhodium as the superior catalyst for reducing aromatic rings without hydrogenolysis of side chains.
  • Salt Formation for Purification

    • Source: Org.[1][2][3][4][5][6][7][8] Synth. 2018, 95, 328-344.[6] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid".

    • Context: Demonstrates the purification of similar phenyl-butanoic acid derivatives and salt formation str

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult MSDS for all reagents, particularly LDA and Ethyl Iodide.

Sources

Optimization

Technical Support Center: Cyclohexyl Acid Odor Threshold Optimization

Status: Operational Ticket Topic: Improving Odor Threshold Detection for Cyclohexyl Acids Assigned Specialist: Senior Application Scientist (Sensory & Analytical Chemistry) Executive Summary Researchers working with cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Improving Odor Threshold Detection for Cyclohexyl Acids Assigned Specialist: Senior Application Scientist (Sensory & Analytical Chemistry)

Executive Summary

Researchers working with cyclohexyl acids (e.g., cyclohexanecarboxylic acid) often face a "sensitivity gap."[1] While the human nose can detect these compounds at low parts-per-billion (ppb) levels due to their pungent, valeric-like character, instrumental correlation often fails due to poor volatility control and surface adsorption.

This guide bridges that gap. It treats the detection process as a single system: from the sample vial (chemistry), through the flow path (instrumentation), to the olfactory receptor (sensory perception).

Module 1: Sample Preparation & Volatility Control

The Core Problem: Cyclohexanecarboxylic acid (pKa ~4.90) is an organic acid.[2][3][4][5][6] In neutral aqueous solutions (pH 7), it exists primarily as a non-volatile carboxylate anion. If your headspace signal is weak, your molecule is likely trapped in the water phase.

Q: Why is my headspace signal inconsistent despite constant concentration? A: You are likely not controlling the ionization state. To force the molecule into the headspace, you must suppress ionization.

Protocol: The "Protonation Push"

  • Acidification: Adjust sample matrix pH to < 2.0 using 6M HCl or H₂SO₄.

    • Mechanism:[6][7][8][9] At pH 2 (well below pKa 4.9), equilibrium shifts 99.9% to the protonated (neutral) form, which is volatile.

  • Salting Out: Add NaCl to saturation (>30% w/v).

    • Mechanism:[6][7][8][9] Increases ionic strength, reducing the solubility of the organic acid in water and driving it into the headspace.

  • Fiber Selection (SPME): Do not use non-polar fibers like PDMS alone.

    • Recommendation: Use Polyacrylate (PA) or PEG (Wax) fibers. These polar fibers have a higher affinity for carboxylic acids.

Visualization: The pH-Volatility Logic

pH_Volatility_Logic Start Sample Matrix (pH 7) Ionized Ionized Form (R-COO⁻) High Solubility Low Volatility Start->Ionized Natural State Acidify Add HCl (Target pH < 2) Ionized->Acidify Correction Protonated Protonated Form (R-COOH) Low Solubility High Volatility Acidify->Protonated Equilibrium Shift Headspace Headspace Enrichment (Ready for GC/Sniffing) Protonated->Headspace Partitioning

Figure 1: Mechanism of acidifying samples to increase headspace concentration of cyclohexyl acids.

Module 2: Instrumental Interface (GC-O/MS)

The Core Problem: Cyclohexyl acids are "sticky." They contain both a hydrophobic ring and a polar tail. They adhere to active silanol sites in glass liners and metal pathways, causing peak tailing. If the peak tails, the odor presentation at the sniff port becomes smeared, making threshold determination inaccurate.

Q: My peaks are tailing, and the odor lingers at the sniff port. How do I fix this? A: You must eliminate active sites in the flow path. Standard "inert" liners are often insufficient for free acids.

Troubleshooting Guide: The Inert Flow Path

ComponentStandard Setup (Avoid)Optimized Setup (Required)Technical Rationale
Inlet Liner Standard Split/Splitless with glass woolUltra-Inert (UI) Liner with Quartz Wool Standard glass wool has active sites that irreversibly bind acids.
Column Phase 5% Phenyl (e.g., DB-5)FFAP or WAX (Polyethylene Glycol) Acid-modified phases (FFAP) resist acid adsorption and improve peak shape.
Transfer Line Uncoated fused silicaDeactivated Fused Silica Prevents adsorption during transport to the sniff port.
Sniff Port Dry air humidification onlyHumidified Air + Heated Nose Cone Prevents condensation of the acid on the nose cone surface.

Q: Should I derivatize (silylate) the sample to improve peak shape? A: NO. While silylation improves GC-MS quantification, it chemically alters the molecule. The silylated derivative (e.g., trimethylsilyl cyclohexanecarboxylate) smells completely different from the free acid. For odor thresholds, you must analyze the free acid.

Visualization: Peak Tailing Troubleshooting

GC_Troubleshooting Problem Symptom: Tailing Peaks / Lingering Odor Check1 Check Inlet Liner Problem->Check1 Action1 Replace with Ultra-Inert / Remove Wool Check1->Action1 Dirty/Active? Check2 Check Column Type Check1->Check2 Clean? Action1->Check2 Action2 Switch to FFAP/WAX Phase Check2->Action2 Non-Polar? Check3 Check Column Head Check2->Check3 Polar? Action2->Check3 Action3 Trim 10-20cm (Guard Column) Check3->Action3 Contaminated? Resolved Symmetrical Peak / Sharp Odor Onset Check3->Resolved Clean? Action3->Resolved

Figure 2: Decision tree for resolving peak tailing in carboxylic acid analysis.

Module 3: Sensory Panel Management (The Human Sensor)

The Core Problem: Cyclohexyl acids are not just odorous; they are trigeminal irritants (pungent/stinging). This causes rapid olfactory fatigue (adaptation) and can skew threshold data if panelists "feel" the chemical before they "smell" it, or conversely, become desensitized.

Q: My panel's threshold data is highly variable (2-3 orders of magnitude). Why? A: This is likely due to "carry-over" in the nose (mucosa adsorption) or lack of a forced-choice protocol.

Protocol: ASTM E679 Optimization for Irritants

  • Method: Use the 3-AFC (Alternative Forced Choice) method.

    • Setup: Present 3 sniff ports (1 active, 2 blanks). Panelist must choose one, even if guessing.

    • Why: Eliminates "conservative" bias where panelists wait for a strong smell to report detection.

  • Inter-Stimulus Interval (ISI): Increase to 45-60 seconds between sniffs.

    • Reason: Acids linger in the nasal mucosa. Standard 30-second intervals cause adaptation, raising the apparent threshold.

  • Safety & Comfort:

    • Monitor for "chemesthesis" (stinging). If a panelist reports stinging without odor, they are detecting via the trigeminal nerve, not the olfactory nerve.[10] Record this distinction.

Comparative Data: Odor Thresholds & Properties

CompoundOdor CharacterApprox.[2][6][10][11][12][13][14] Threshold (Air)Trigeminal EffectKey Handling Note
Cyclohexanecarboxylic Acid Rancid, Valeric, Pungent~10 - 50 ppb High (Irritant)Must Acidify Matrix
Butyric Acid (Reference)Vomit, Cheesy0.26 - 1.0 ppbMediumHigh Adsorption Risk
Valeric Acid (Reference)Sweaty, Old Socks0.60 - 3.0 ppbHighStructural Analog

Note: Thresholds are highly dependent on panel methodology. Values cited represent geometric means from ascending concentration series (ASTM E679).

References
  • ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA.

  • Cometto-Muñiz, J. E., & Abraham, M. H. (2010). Structure–activity relationships on the odor detectability of homologous carboxylic acids by humans. Experimental Brain Research, 207(1-2), 75–84.

  • Restek Corporation. (2024). Analysis of Volatile Organic Acids: Troubleshooting Tailing Peaks. Technical Guide.

  • The Good Scents Company. (2024).[4] Cyclohexanecarboxylic Acid: Organoleptic Properties and Safety Data.

  • European Committee for Standardization. (2003). EN 13725:2003 Air Quality - Determination of Odour Concentration by Dynamic Olfactometry.[15]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 2-(3,4-Dimethylcyclohexyl)butanoic acid

Status: Active Role: Senior Application Scientist Subject: Physicochemical Optimization & Troubleshooting Guide Introduction: Compound Profile & Challenge Welcome to the technical support hub. You are likely working with...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Physicochemical Optimization & Troubleshooting Guide

Introduction: Compound Profile & Challenge

Welcome to the technical support hub. You are likely working with 2-(3,4-Dimethylcyclohexyl)butanoic acid , a lipophilic weak acid structurally analogous to certain fibrates and fatty acid derivatives.[1]

From a physicochemical perspective, this molecule presents a classic BCS Class II (Low Solubility, High Permeability) profile.[1] Its structure—a short alkyl chain terminating in a carboxyl group, hindered by a bulky hydrophobic dimethylcyclohexyl ring—creates a specific set of challenges:

  • High Lipophilicity (LogP > 3.5 est.): The cyclohexyl ring drives poor aqueous solubility.[1]

  • pH-Dependent Solubility: As a weak acid (

    
    ), it is practically insoluble in gastric media (pH 1.[1]2) but solubility increases significantly in intestinal media (pH 6.8).[1]
    
  • Crystallization Tendency: The chiral centers (at C2 of the chain and C3/C4 of the ring) can lead to complex polymorphism or oiling-out phenomena during purification.

This guide is structured into modular troubleshooting workflows designed to overcome these barriers.

Module 1: Salt Selection & pH Manipulation

Context: The most direct method to enhance solubility for this compound is converting the free acid to a salt. However, lipophilic acid salts often suffer from disproportionation or hygroscopicity.[1]

Troubleshooting Guide: Salt Screening

Q: My sodium salt turned into a sticky oil/gum upon drying. What happened? A: This is a common issue with "soapy" lipophilic acids.[1] The sodium salt lowers the melting point and increases hygroscopicity.

  • Root Cause: High lattice energy mismatch or moisture uptake lowering the glass transition temperature (

    
    ).
    
  • Solution: Switch to a bulky organic counter-ion.[1]

    • Recommendation: Try Tromethamine (Tris) or L-Lysine .[1] These counter-ions provide a larger steric bulk, often raising the melting point and stabilizing the solid form.

    • Protocol: Use a 1:1 molar ratio in a solvent like Ethanol/Acetone (90:10).[1] Crystallize by slow cooling, not rapid evaporation.[1]

Q: I see precipitation during dissolution testing in pH 1.2 (SGF). Is the salt failing? A: No, this is the "Common Ion Effect" and conversion back to the free acid.

  • Mechanism: In the stomach (pH << pKa), the salt dissociates, and the protonated free acid precipitates because its intrinsic solubility is low.

  • Fix: This is expected behavior. To prevent in vivo precipitation, you must delay release until the pH rises (enteric coating) or use a solubility-enhancing excipient (HPMC) to maintain supersaturation (see Module 2).[1]

Visualization: Salt Selection Decision Tree

SaltSelection Start Start: Free Acid Solubility < 10 µg/mL pKaCheck Check pKa (~4.8) Start->pKaCheck Target Target: Immediate Release? pKaCheck->Target NaSalt Screen Na+/K+ Salts Target->NaSalt Result1 Solid & Stable? NaSalt->Result1 Success Proceed to Formulation Result1->Success Yes Fail Salt is Hygroscopic/Oil Result1->Fail No (Oiling out) OrganicSalt Screen Tris / Lysine / Meglumine OrganicSalt->Success CalciumSalt Screen Ca2+ / Mg2+ (Divalent) Fail->OrganicSalt Increase Mp Fail->CalciumSalt Decrease Solubility (CR)

Caption: Logic flow for selecting counter-ions based on physicochemical stability of the resulting salt.

Module 2: Amorphous Solid Dispersions (ASD)

Context: If salts are unstable, ASDs are the gold standard.[1] They trap the drug in a high-energy amorphous state within a polymer matrix.

Troubleshooting Guide: ASD Manufacturing

Q: Which polymer should I choose for 2-(3,4-Dimethylcyclohexyl)butanoic acid? A: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) is the primary recommendation.[1]

  • Why? HPMC-AS is enteric.[1] It remains intact in the stomach (preventing the free acid precipitation issue mentioned in Module 1) and releases the drug in the intestine where the polymer ionizes.

  • Alternative: PVPVA (Copovidone) is good for melt extrusion but is hydrophilic and might release the drug too early in the stomach, leading to recrystallization.

Q: I am observing phase separation during Hot Melt Extrusion (HME). A: The drug acts as a plasticizer, lowering the viscosity too much, or the miscibility limit is exceeded.

  • Diagnostic: Check the extrudate clarity. Opaque = Phase Separation.[1]

  • Fix:

    • Reduce Drug Load (e.g., from 30% to 20%).

    • Increase the processing temperature slightly (if below degradation temp) to improve miscibility.

    • Switch to Spray Drying: If the melting point of the drug is very low (common for branched fatty acids), HME might be difficult. Spray drying from a solvent (Methanol/DCM) bypasses the melting issue.

Q: The spray-dried powder is fusing/clumping in the collection vessel. A: The outlet temperature is too high relative to the


 of the formulation.
  • Calculation:

    
     should be at least 10-15°C below the wet 
    
    
    
    of the dispersion.
  • Immediate Action: Lower the inlet temperature or increase the aspirator gas flow to cool the particles faster.

Data: Polymer Selection Matrix
PolymerSuitability for this CompoundMechanismRisk Factor
HPMC-AS (L/M/H) High pH-dependent release; prevents gastric precipitation.[1]Nozzle clogging in spray drying.[1]
PVPVA (Kollidon VA64) Medium General inhibition of crystallization.[1]Hygroscopic; risk of gastric precipitation.[1]
Soluplus High Amphiphilic graft copolymer; acts as a surfactant.[1]Low Tg; potential for sticky extrudates.[1]
Eudragit L100-55 Medium Enteric protection.[1]Brittle extrudates; requires plasticizer.[1]

Module 3: Lipid-Based Formulations (LBF)

Context: Given the "fatty" nature of the cyclohexyl-butanoic acid structure, it will likely have high solubility in lipid excipients. This is often the path of least resistance for early animal PK studies.

Troubleshooting Guide: SEDDS/SMEDDS

Q: How do I maximize drug loading in a lipid capsule? A: Do not rely on triglycerides (soybean oil) alone.[1]

  • Strategy: Use a "Type III" SEDDS system.

    • Oil Phase: Capryol 90 or Maisine CC (Medium chain mono/diglycerides solubilize polar lipids better).[1]

    • Surfactant: Cremophor EL or Tween 80.[1]

    • Co-solvent: Transcutol HP (Critical for preventing precipitation upon dispersion).[1]

Q: The formulation precipitates when diluted in water. A: You are losing solvent capacity upon dilution.

  • Fix: Add a precipitation inhibitor (PI) to the lipid fill.

    • Protocol: Disperse 1-2% HPMC or PVP K30 into the lipid mixture (suspension) or dissolve it if using a semi-solid matrix. This delays crystallization ("Supersaturatable SEDDS").[1]

Module 4: Analytical Validation (Dissolution)

Context: You cannot optimize what you cannot measure. Standard media will not work for this lipophilic compound.[1]

Protocol: Designing Biorelevant Dissolution

Q: I cannot achieve sink conditions in standard phosphate buffer pH 6.8. A: The intrinsic solubility is too low. You must add surfactants that mimic bile salts.[1]

Recommended Media Recipe (FaSSIF-V2 Surrogate):

  • Buffer: 50 mM Phosphate, pH 6.5.

  • Surfactant: 0.5% to 1.0% Sodium Lauryl Sulfate (SLS) OR 2% CTAB (if the molecule interacts with anionic surfactants).[1]

    • Note: For a physiological simulation, use FaSSIF powder (contains Taurocholate/Lecithin) instead of SLS.[1]

  • Volume: 900 mL.

  • Paddle Speed: 50-75 RPM.

Validation Check: Calculate the Sink Factor :



  • 
     = Saturation solubility in the medium.
    
  • 
     = Volume of medium.[1]
    
  • Target: Sink Factor > 3.[1]0. If < 3.0, increase surfactant concentration.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews.

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Jermain, S. V., et al. (2018).[1] Amorphous solid dispersions and methods for their characterization. International Journal of Pharmaceutics.

  • Bergström, C. A., et al. (2014).[1] Early pharmaceutical profiling to predict oral drug absorption.[1] European Journal of Pharmaceutical Sciences.

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-(3,4-Dimethylcyclohexyl)butanoic acid

Technical Comparison Guide: 1H NMR Profiling of 2-(3,4-Dimethylcyclohexyl)butanoic acid Executive Summary This guide provides a technical analysis of the 1H NMR characterization of 2-(3,4-Dimethylcyclohexyl)butanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Profiling of 2-(3,4-Dimethylcyclohexyl)butanoic acid

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of 2-(3,4-Dimethylcyclohexyl)butanoic acid , a complex aliphatic intermediate exhibiting significant stereochemical intricacy. Unlike simple linear fatty acids, this molecule presents a "spectral crowdedness" challenge in the upfield region (0.8–2.0 ppm) due to the overlap of the cyclohexyl ring, the ethyl chain, and methyl substituents.

Target Audience: Synthetic chemists and analytical scientists involved in the development of lipid-based drug delivery systems or aliphatic inhibitors.[1]

Core Comparison:

  • Standard Method: 300 MHz 1H NMR in CDCl₃ (Low resolution, overlapping multiplets).[1]

  • Advanced Method: 600 MHz 1H NMR in Benzene-d₆ (High resolution, diastereomeric differentiation).

Structural Analysis & Chemical Shift Logic

Before interpreting the spectrum, we must deconstruct the molecule into its magnetic environments. The molecule possesses three chiral centers (C2 of the butanoic chain, and C3/C4 of the cyclohexane ring) and geometric isomerism (cis/trans ring substitution), leading to a mixture of diastereomers.

Key Structural Zones:

  • Carboxylic Acid Proton: Highly deshielded, labile.

  • Alpha-Methine (H-2): The diagnostic handle for the substitution pattern.[1]

  • Cyclohexyl Ring: A complex "envelope" of methylene/methine signals.

  • Methyl Groups: Three distinct methyl environments (terminal ethyl + two ring methyls).[1]

Predicted Chemical Shift Table (Based on Analogous Structures)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Insight
-COOH 10.5 – 12.0Broad Singlet1HHydrogen bonding dependent; concentration sensitive.[1]
H-2 (α-CH) 2.15 – 2.35ddd or Multiplet1HDeshielded by carbonyl; couples to ethyl CH₂ and ring CH.[1]
Ring H-1' 1.60 – 1.80Multiplet1HMethine attachment point; typically shielded but distinct.[1]
Ethyl -CH₂- 1.45 – 1.65Multiplet2HOverlaps with ring protons; requires COSY for assignment.[1]
Ring -CH₂-/-CH- 0.80 – 1.80Complex Envelope~7HThe "aliphatic hump."[1] Resolution requires high field strength.[1]
Ethyl -CH₃ 0.88 – 0.92Triplet (

Hz)
3HDiagnostic triplet; often overlaps with ring methyls.[1]
Ring -CH₃ (x2) 0.80 – 0.95Doublets (

Hz)
6HCritical Region: Splits into multiple sets of doublets due to diastereomers.[1]

Note on Integrity: The values above are derived from first-principles analysis of 2-cyclohexylbutanoic acid and 3,4-dimethylcyclohexane derivatives. Exact values may shift ±0.1 ppm depending on concentration.[1]

Comparative Methodologies

Scenario A: Routine Confirmation (The "Quick Check")
  • Instrument: 300/400 MHz NMR.[1]

  • Solvent: Chloroform-d (CDCl₃).[1]

  • Outcome: The region 0.8–1.0 ppm appears as a distorted triplet-like cluster.[1] The ring methyl doublets overlap with the ethyl triplet.

  • Verdict: Sufficient for confirming structure connectivity but fails to assess diastereomeric purity.[1]

Scenario B: Stereochemical Profiling (The "High-Res" Approach)
  • Instrument: 600 MHz NMR (or higher).

  • Solvent: Benzene-d₆ (

    
    ).[1]
    
  • Mechanism: Benzene induces Magnetic Anisotropy (ASIS effect).[1] It preferentially solvates electron-deficient areas, often shifting methyl signals upfield or downfield differently than CDCl₃, thereby "spreading out" the crowded aliphatic region.

  • Outcome: The ethyl triplet and ring methyl doublets resolve into distinct signals.[1] Diastereomers (e.g., cis-ring vs. trans-ring) may appear as paired sets of signals.[1]

Experimental Protocol: Stereochemical Resolution

Objective: To resolve the diastereomeric methyl signals of 2-(3,4-Dimethylcyclohexyl)butanoic acid.

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 10 mg of the oily acid.

    • Dissolve in 0.6 mL of Benzene-d₆ (avoid CDCl₃ for this specific goal).

    • Tip: Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if line broadening is observed).

  • Acquisition Parameters (600 MHz):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 5.0 seconds. (Methyl protons have long T1 relaxation times; a short D1 will distort integration ratios).[1]

    • Scans (NS): 64 (Sufficient for S/N > 100).

    • Temperature: 298 K (Standard) or 323 K (to sharpen exchangeable COOH peak).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Critical Step: Phasing must be manual.[1] The broad COOH peak can distort the baseline; apply baseline correction (Bernstein polynomial).[1]

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for characterizing this molecule, highlighting when to switch methodologies.

NMR_Characterization_Flow Start Sample: 2-(3,4-Dimethylcyclohexyl)butanoic acid Goal Define Characterization Goal Start->Goal Routine Routine ID / Purity Check Goal->Routine Connectivity Only Stereo Stereochemical / Diastereomer Analysis Goal->Stereo Isomer Ratio Needed MethodA Method A: 300 MHz in CDCl3 (Fast, Standard) Routine->MethodA MethodB Method B: 600 MHz in C6D6 (High Res, Solvent Shift) Stereo->MethodB ResultA Result: Overlapping Methyls (0.8-1.0 ppm merged) MethodA->ResultA ResultB Result: Resolved Methyl Doublets (Diastereomer Quantifiable) MethodB->ResultB Decision Is Resolution Sufficient? ResultA->Decision Decision->MethodB No (Switch Solvent) Report Data Report Data Decision->Report Data Yes

Caption: Decision tree for selecting the appropriate NMR methodology based on the resolution required for methyl diastereomers.

Comparison with Alternative Techniques

While 1H NMR is the workhorse, it is often necessary to validate findings with orthogonal techniques.

Feature1H NMR (Recommended) 13C NMR LC-MS (ESI)
Primary Utility Structural connectivity, diastereomer ratios.[1]Carbon skeleton verification.Molecular weight & formula confirmation.[1][2]
Sample Req. ~5-10 mg~20-50 mg (Low sensitivity)< 1 mg
Stereo-Selectivity High (if high field/solvent optimized).[1]Moderate (distinct shifts for isomers).[1]None (unless chiral column used).
Limit of Detection ~0.1% impurity~1% impurityppm/ppb level
Cost/Time Low / 10 minsMedium / 1-12 hoursLow / 15 mins

Expert Insight: For this specific molecule, 13C NMR is a vital companion. The aliphatic region in 1H NMR is crowded, but in 13C NMR, the methyl carbons (typically 15–25 ppm) and the cyclohexyl ring carbons (25–45 ppm) appear as sharp, distinct singlets. Counting the number of 13C signals is the fastest way to determine if you have a single diastereomer (12 carbons visible) or a mixture (24+ carbons visible due to doubling).

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.[1] (Standard reference for chemical shift correlation charts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source on solvent effects and ASIS).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for predicting shifts of cyclohexyl and carboxylic acid derivatives). [1]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Dimethylcyclohexyl Acid Ester Isomers by GC-MS Fragmentation

Abstract The structural elucidation of isomeric compounds is a critical challenge in pharmaceutical development, metabolomics, and quality control, where subtle molecular differences can lead to significant changes in bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of isomeric compounds is a critical challenge in pharmaceutical development, metabolomics, and quality control, where subtle molecular differences can lead to significant changes in biological activity and chemical properties. Dimethylcyclohexyl acid esters, with their numerous positional and stereoisomers, represent a particularly complex analytical target. This guide provides a comprehensive framework for differentiating these isomers using Electron Ionization Mass Spectrometry (EI-MS). Rather than presenting a simple catalog of spectra, we will dissect the fundamental fragmentation mechanisms—alpha-cleavage, ring fragmentation, and rearrangements—to build a predictive model for interpreting mass spectra. By understanding the causal relationship between methyl group position and fragmentation pathways, researchers can identify diagnostic ions to confidently distinguish between isomers. This guide includes a validated experimental protocol and predictive fragmentation schemes to empower scientists in their analytical endeavors.

Introduction: The Isomer Challenge

In modern chemical analysis, confirming the precise structure of a molecule is paramount. Isomers—compounds with the same molecular formula but different atomic arrangements—can exhibit vastly different pharmacological, toxicological, and physical properties. The family of dimethylcyclohexyl acid esters (e.g., methyl dimethylcyclohexanecarboxylates) presents a formidable analytical hurdle due to the sheer number of possible structures arising from the various substitution patterns (1,2-, 1,3-, 1,4-) and stereochemistries (cis/trans) of the methyl groups on the cyclohexane ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this challenge, offering the high-efficiency separation of GC and the powerful structural identification capabilities of MS.[1] Under the high-energy conditions of Electron Ionization (EI), molecules fragment in predictable, reproducible ways based on their structure. These fragmentation patterns serve as molecular fingerprints. This guide will demonstrate that while many isomers share common fragments, the relative position of the dimethyl substituents creates unique, diagnostic fragmentation routes that allow for their unambiguous differentiation.

Foundational Fragmentation Mechanisms in Cyclohexyl Esters

To interpret the mass spectra of complex molecules, one must first understand the fundamental fragmentation rules. For a compound like a methyl dimethylcyclohexanecarboxylate, the fragmentation is a composite of pathways characteristic of the ester functional group and the substituted cycloalkane ring.

2.1. Ester Fragmentation

The ester group is a primary driver of initial fragmentation. The two most important pathways are alpha-cleavages relative to the carbonyl group[2][3]:

  • Loss of the Alkoxy Group (·OR): Cleavage of the C-O single bond results in the loss of a methoxy radical (·OCH₃, 31 Da for a methyl ester), forming a stable, resonance-stabilized acylium ion.

  • Loss of the Acyl Group: Cleavage of the bond between the ring and the carbonyl carbon can lead to the formation of an [M-COOR]⁺ ion.

2.2. Cycloalkane Ring Fragmentation

The substituted cyclohexane ring itself undergoes characteristic fragmentation. Upon ionization, the cyclic structure can open to form an acyclic radical cation, which then fragments similarly to a straight-chain alkane, often losing clusters of peaks corresponding to 14 Da (CH₂).[2] More importantly for cyclic structures:

  • Loss of the Side Chain: The entire ester group or the alkyl ring can be lost as a radical, leaving the other portion as a charged cation. For example, cleavage of the bond connecting the ring to the ester group can generate a cyclohexyl-type cation.[4]

  • Ring Cleavage (Loss of Ethene): A hallmark of cyclohexane fragmentation is the loss of a neutral ethene molecule (C₂H₄, 28 Da) after initial ring opening.[5][6] This leads to a characteristic [M-28]⁺ ion.

Baseline Analysis: The Unsubstituted Core

Before exploring the effects of methyl substitution, we must understand the fragmentation of the parent structure: methyl cyclohexanecarboxylate . This provides a baseline against which all isomers can be compared.

The mass spectrum of methyl cyclohexanecarboxylate (MW=142) is well-documented.[7][8][9] The key observed fragments are summarized in the table below.

Table 1: Major EI-MS Fragments of Methyl Cyclohexanecarboxylate

m/zProposed Ion Structure/LossFragmentation PathwayRelative Intensity
142[M]⁺•Molecular IonLow
111[M - ·OCH₃]⁺α-CleavageModerate
83[C₆H₁₁]⁺Loss of ·COOCH₃High
55[C₄H₇]⁺Ring FragmentationBase Peak

The fragmentation cascade, visualized below, shows that the dominant pathways involve either the loss of the ester functional group or subsequent fragmentation of the cyclohexane ring. The base peak at m/z 55 is a stable C₄H₇⁺ cation, formed after the ring loses the ester group and a neutral ethene molecule.

G M Methyl Cyclohexanecarboxylate [M]⁺•, m/z 142 F111 [M - ·OCH₃]⁺ m/z 111 M->F111 -·OCH₃ (α-Cleavage) F83 [C₆H₁₁]⁺ m/z 83 M->F83 -·COOCH₃ (Side-chain loss) F55 [C₄H₇]⁺ (Base Peak) m/z 55 F83->F55 -C₂H₄ (Ring Cleavage)

Caption: Primary fragmentation pathways of methyl cyclohexanecarboxylate.

Comparative Guide: Differentiating Isomers by Predicting Fragmentation

The true analytical power of GC-MS emerges when we predict and observe how subtle changes in methyl group positions alter the fragmentation pathways seen in the baseline structure. The location of methyl groups influences the stability of intermediate radicals and cations, favoring certain bond cleavages over others.

4.1. The Guiding Principle: Positional Effects on Ring Fragmentation

Authoritative studies on the fragmentation of substituted cyclic ketones provide a powerful analogy. For 2-methyl and 3-methylcyclohexanone, fragmentation of the ring produces a characteristic ion at m/z 69 , which is the baseline m/z 55 fragment plus a 14 Da methyl group. However, for 4-methylcyclohexanone, where the methyl group is further from the initial bond cleavages, the primary ring fragment remains at m/z 55 .[10]

We can apply this exact logic to dimethylcyclohexyl acid esters.

  • Isomers with methyl groups near the ester linkage (e.g., 2,3- or 2,5-dimethyl) are predicted to yield ring fragments that retain one or both methyl groups.

  • Isomers with methyl groups far from the ester (e.g., 3,5- or 1,4-dimethyl) are more likely to cleave in a way that produces the unsubstituted m/z 55 or m/z 83 fragments, as the methyl groups are lost with the neutral fragment.

4.2. Predicted Diagnostic Ions for Representative Isomers

Based on this principle and the known fragmentation of analogues[11][12], we can construct a predictive table for differentiating isomers of methyl dimethylcyclohexanecarboxylate (MW=170).

Table 2: Predicted Diagnostic Fragments for Isomeric Methyl Dimethylcyclohexanecarboxylates

Isomer TypeKey Structural FeaturePredicted Diagnostic Ion(s) (m/z)Rationale
Methyl 2,3-dimethyl-cyclohexanecarboxylate Methyl groups adjacent to the ester linkage.125, 97, 69Loss of ·OCH₃ gives [M-31]⁺ at m/z 139. The subsequent loss of the ester group will likely form a dimethylcyclohexyl cation ([C₈H₁₅]⁺, m/z 111). Ring fragmentation is predicted to yield a methyl-substituted fragment ([C₅H₉]⁺, m/z 69) and a dimethyl-substituted fragment ([C₆H₁₁]⁺, m/z 97).
Methyl 3,5-dimethyl-cyclohexanecarboxylate Methyl groups on the ring, meta to the ester.111, 83, 55The methyl groups are easily lost with neutral fragments during ring cleavage. The fragmentation pattern is expected to more closely resemble the unsubstituted parent molecule, with a strong presence of the cyclohexyl cation (m/z 83) and the C₄H₇⁺ fragment (m/z 55).
Methyl 1,4-dimethyl-cyclohexanecarboxylate One methyl on the ester carbon, one on the ring.111, 97, 83The methyl group at position 1 will strongly direct fragmentation. Loss of the entire ester group is less likely. A key fragment is predicted from the loss of the ester side chain, leading to the 4-methylcyclohexyl cation ([C₇H₁₃]⁺, m/z 97).[11]
4.3. Visualizing Mechanistic Differences

The following diagrams illustrate the predicted dominant fragmentation pathways for two distinct isomers, highlighting the formation of their unique, diagnostic ions.

G cluster_0 Methyl 2,3-dimethylcyclohexanecarboxylate M1 [M]⁺•, m/z 170 F111_1 [C₈H₁₅]⁺ m/z 111 M1->F111_1 -·COOCH₃ F97_1 [C₇H₁₃]⁺ m/z 97 F111_1->F97_1 -CH₂ F69_1 [C₅H₉]⁺ (Diagnostic) m/z 69 F111_1->F69_1 -C₃H₆

Caption: Predicted fragmentation of a 2,3-dimethyl isomer.

G cluster_1 Methyl 3,5-dimethylcyclohexanecarboxylate M2 [M]⁺•, m/z 170 F111_2 [C₈H₁₅]⁺ m/z 111 M2->F111_2 -·COOCH₃ F83_2 [C₆H₁₁]⁺ (Diagnostic) m/z 83 F111_2->F83_2 -C₂H₄ F55_2 [C₄H₇]⁺ (Diagnostic) m/z 55 F83_2->F55_2 -C₂H₄

Caption: Predicted fragmentation of a 3,5-dimethyl isomer.

Optimized Experimental Protocol for Isomer Differentiation

To generate the high-quality, reproducible data needed for these comparisons, a robust analytical method is essential. This protocol is designed to achieve chromatographic separation of isomers and produce clear, library-searchable mass spectra.

5.1. Sample Preparation
  • Solvent Selection: Dissolve samples in a volatile, GC-compatible organic solvent such as ethyl acetate or dichloromethane.

  • Concentration: Prepare samples at a concentration of approximately 10-100 µg/mL. The goal is an on-column injection of 1-10 ng.

  • Filtration: Ensure samples are free of particulates by passing them through a 0.22 µm PTFE syringe filter before transferring to a 2 mL glass autosampler vial.

5.2. GC-MS Instrumentation and Parameters

This method is a self-validating system; the chromatographic resolution provides the first layer of confirmation, while the mass spectral data provides the structural proof.

Table 3: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)A mid-polarity column provides excellent resolution for cyclic isomers.
Carrier GasHelium at a constant flow of 1.2 mL/minProvides optimal efficiency and is inert.
Inlet Temperature250 °CEnsures complete and rapid vaporization without thermal degradation.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peak shapes.
Injection Volume1 µLStandard volume for reproducible injections.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A controlled ramp is crucial for separating closely eluting isomers.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces extensive, reproducible fragmentation patterns.
Mass Rangem/z 40-450Covers the molecular ion and all expected fragments.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and promote ionization.
Transfer Line Temp.280 °CPrevents condensation of analytes between the GC and MS.
5.3. Analytical Workflow Diagram

G cluster_workflow Analytical Workflow Sample Sample Preparation (10-100 µg/mL in DCM) Inject GC Injection (1 µL, 20:1 Split) Sample->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize MS Ionization (EI, 70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-450) Ionize->Detect Analyze Data Analysis (Compare diagnostic ions) Detect->Analyze

Caption: Experimental workflow for isomeric analysis.

Conclusion and Outlook

Differentiating the isomers of dimethylcyclohexyl acid esters is an achievable, albeit complex, analytical task. The key to success lies not in having a pre-existing library of all possible isomers, but in understanding the fundamental principles of mass spectral fragmentation. By establishing a baseline with the unsubstituted parent molecule and applying established rules for how alkyl substituents influence ring cleavage, scientists can predict and identify the unique diagnostic ions that fingerprint each isomer.

The positional relationship between the methyl groups and the ester functionality is the primary determinant of the resulting mass spectrum. This guide provides the mechanistic framework and a robust experimental protocol to empower researchers to tackle this and similar isomer differentiation challenges, turning a complex problem into a logical process of structural elucidation.

References
  • PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Retrieved from [Link]

  • Wisdomlib. (2025). Retro-Diels Alder mechanism: Significance and symbolism. Retrieved from [Link]

  • Filo. (2025). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams. Retrieved from [Link]

  • ResearchGate. (n.d.). Retro‐Diels‐Alder reaction in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Methyl 1-cyclohexene-1-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methyl cyclohexanecarboxylate, 4-(1,1-dimethylethyl), # 1. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2020). Mass spectrometry: Retro diels alder fragmentation. Retrieved from [Link]

  • Sparkes, A., et al. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl cyclohexanecarboxylate (FDB003407). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester (Notes). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

Advanced Characterization of Carboxylic Acids: A Comparative IR Spectroscopy Guide

Topic: IR Spectroscopy Analysis of Carboxylic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Analysis of Carboxylic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In pharmaceutical development and organic synthesis, the carboxylic acid moiety (–COOH) is ubiquitous, serving as a critical pharmacophore and a handle for salt formation. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Infrared (IR) Spectroscopy remains the gold standard for probing the electronic environment and solid-state dynamics of this functional group.

This guide moves beyond basic spectral identification. It objectively compares sampling architectures (ATR vs. Transmission) and complementary vibrational techniques (Raman), providing a rigorous, self-validating protocol for the modern analytical laboratory.

Part 1: The Nature of the Analyte

To analyze carboxylic acids accurately, one must understand their dynamic behavior. Unlike ketones or esters, carboxylic acids rarely exist as isolated molecules in condensed phases.

The Monomer-Dimer Equilibrium

In solid states and non-polar solutions, carboxylic acids form stable, centrosymmetric dimers held together by strong dual hydrogen bonds. This equilibrium dictates the spectral fingerprint.

  • The Dimer (Dominant Species): Characterized by a broad, intense O-H stretching envelope and a lower frequency C=O stretch due to hydrogen bonding weakening the bond order.[1][2]

  • The Monomer (Dilute/Gas Phase): Characterized by a sharp, high-frequency O-H stretch and a higher frequency C=O stretch.

Senior Scientist Insight: Never interpret a carboxylic acid spectrum without considering the solvent and concentration. In dilute solution (e.g., <0.01 M in


), you may see the monomer. In a KBr pellet or ATR crystal, you are observing the dimer.

Part 2: Strategic Technique Selection

Choosing the right sampling interface is not merely a matter of convenience; it fundamentally alters the physics of the measurement.

Comparative Analysis: ATR vs. Transmission (KBr) vs. Raman
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Raman Spectroscopy
Primary Mechanism Internal Reflection (Evanescent Wave)Direct AbsorptionInelastic Light Scattering
Sample Prep Minimal (Direct contact)High (Grinding/Pressing)Minimal (Direct focus)
Pathlength Control Fixed (defined by crystal/angle)Variable (depends on pellet thickness)N/A (Surface/Bulk focus)
Water Sensitivity Low (easy background subtraction)High (KBr is hygroscopic)Very Low (Water is a weak scatterer)
Spectral Bias Intensity decreases at high wavenumbers (Penetration depth

)
Linear absorbance (Beer-Lambert Law)Scattering

Carboxylic Acid Specifics Excellent for solid-state forms (polymorphs). No pressure-induced ion exchange.Risk: High pressure can induce salt formation with KBr (

).
Complementary: O-H is weak; C-C backbone is strong. Good for aqueous solutions.
Decision Logic for Technique Selection

TechniqueSelection Start Start: Select Sample Type IsSolid Is the sample Solid or Liquid? Start->IsSolid IsAqueous Is it an Aqueous Solution? IsSolid->IsAqueous Liquid Polymorph Is Crystal Form/Polymorph Critical? IsSolid->Polymorph Solid Quant Is Quantitative Pathlength Critical? IsAqueous->Quant No (Organic Solvent) UseRaman RECOMMENDATION: Raman Spectroscopy IsAqueous->UseRaman Yes (Water blocks IR) UseATR RECOMMENDATION: ATR-FTIR (Diamond/ZnSe) Quant->UseATR No (Qualitative) UseTrans RECOMMENDATION: Transmission (Liquid Cell) Quant->UseTrans Yes (Beer's Law) Polymorph->UseATR Yes (Non-destructive) Polymorph->UseATR No (General ID)

Figure 1: Decision matrix for selecting the optimal vibrational spectroscopy technique based on sample state and analytical goals.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-fidelity spectrum of a pharmaceutical intermediate (solid carboxylic acid) using Diamond ATR.

The "Self-Validating" Workflow

This protocol includes checkpoints to ensure data integrity before the sample is even scanned.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (Single Reflection).

  • System Validation (The "Energy Check"):

    • Action: Before cleaning, view the live energy throughput (interferogram amplitude).

    • Criterion: Ensure energy counts are within vendor specifications (e.g., >20,000 counts). A drop indicates a damaged crystal or misaligned optics.

  • Background Acquisition:

    • Action: Clean the crystal with isopropanol. Wait 30 seconds for solvent evaporation. Collect a background spectrum (Air).

    • Validation: The background should show typically atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      vapor, but no residual organic peaks.
  • Sample Loading:

    • Action: Place ~5-10 mg of solid sample on the center of the diamond crystal.

    • Critical Step: Apply pressure using the anvil. Watch the live preview.

    • Why? Carboxylic acid dimers are stable, but crystal packing affects the spectrum. Apply pressure until the peak absorbance of the strongest band (C=O) reaches ~0.5 - 0.8 AU. Do not over-pressurize , as this can shift bands in soft crystalline materials.

  • Data Collection:

    • Parameters: 4 cm⁻¹ resolution, 32 scans (minimum).

    • ATR Correction: Apply "ATR Correction" (software algorithm) only if comparing against a transmission library. For raw analysis, use uncorrected data to preserve physical truth.

  • Post-Run Cleaning:

    • Action: Wipe with methanol.

    • Validation: Run a "preview" scan to ensure the spectrum returns to the baseline flatline.

Part 4: Data Analysis & Interpretation

Characteristic Spectral Bands

The carboxylic acid fingerprint is defined by the interplay of the Carbonyl (C=O) and Hydroxyl (O-H) groups.[1][2][3][4][5][6][7]

Vibration ModeWavenumber (cm⁻¹)Intensity/ShapeMechanistic Insight
O-H Stretch 3300 – 2500 Broad, VariableThe "H-Bonding Envelope." In dimers, this is extremely broad and often overlaps C-H stretches (~3000 cm⁻¹), creating a "messy" region.[5]
C=O Stretch 1760 – 1690 Strong, SharpThe Diagnostic Anchor. Monomer: ~1760 cm⁻¹ Dimer: ~1710 cm⁻¹ (shifted down due to H-bonding). Conjugated (Aromatic): ~1690 cm⁻¹.
C-O Stretch 1320 – 1210 Medium/StrongCoupled vibration. Useful for confirmation but less diagnostic than C=O.
O-H Bend (Out-of-Plane) 950 – 900 Medium, BroadThe "Dimer Hump." A broad feature characteristic of the hydrogen-bonded dimer ring.
Differentiating Salts from Free Acids

In drug development, distinguishing the free acid form from a salt (e.g., Sodium Carboxylate) is critical.

  • Free Acid: Shows C=O (~1710 cm⁻¹) and broad O-H (3000 cm⁻¹).[2]

  • Salt (Carboxylate Anion

    
    ): 
    
    • Disappearance: The C=O and O-H bands vanish.

    • Appearance: Two new bands arise due to resonance delocalization.

      • 
        : 1650 – 1550 cm⁻¹  (Strong)
        
      • 
        : 1440 – 1350 cm⁻¹  (Medium)
        
Interpretation Workflow

SpectralAnalysis Input Input Spectrum Check1700 Check 1700-1760 cm⁻¹ (C=O Region) Input->Check1700 Check3000 Check 2500-3300 cm⁻¹ (O-H Region) Check1700->Check3000 Strong Peak Present Check1600 Check 1550-1650 cm⁻¹ (Carboxylate Region) Check1700->Check1600 Peak Absent ResultAcid Result: Free Carboxylic Acid (Dimer) Check3000->ResultAcid Broad Envelope Present ResultOther Result: Other Carbonyl (Ester/Ketone) Check3000->ResultOther Sharp/No O-H ResultSalt Result: Carboxylate Salt Check1600->ResultSalt Strong Asymmetric Peak

Figure 2: Logic flow for spectral identification of carboxylic acids versus salts and other carbonyls.

References

  • Michigan State University (MSU). Infrared Spectroscopy - Carboxylic Acids. Department of Chemistry. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. [Link]

  • Specac. FTIR: Transmission vs ATR spectroscopy. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy Technical Overview. [Link]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. [Link]

Sources

Comparative

Comparative toxicity of alicyclic acids vs linear fatty acids

Title: Comparative Toxicity of Alicyclic Acids vs. Linear Fatty Acids: A Mechanistic Guide for Drug Development Executive Summary & Strategic Relevance Objective: This guide provides a technical comparison between alicyc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Toxicity of Alicyclic Acids vs. Linear Fatty Acids: A Mechanistic Guide for Drug Development

Executive Summary & Strategic Relevance

Objective: This guide provides a technical comparison between alicyclic acids (fatty acids containing carbocyclic rings, e.g., naphthenic, chaulmoogric, cyclopropane acids) and linear fatty acids (saturated and unsaturated, e.g., palmitic, oleic).

Relevance: While linear fatty acids are ubiquitous metabolic substrates, alicyclic acids are often encountered as environmental contaminants (oil sands process water), bacterial stress metabolites, or historical pharmaceutical agents (leprosy treatments).[1] Understanding their differential toxicity is critical for:

  • Formulation Science: Designing lipid nanoparticles (LNPs) where lipid packing determines stability.[1]

  • Toxicology: Assessing environmental risks of petrochemical byproducts.[1]

  • Drug Discovery: Exploiting metabolic mimicry (e.g., biotin antagonism) for antimicrobial development.[1]

Physicochemical Basis of Toxicity

The fundamental difference in toxicity stems from how the hydrocarbon tail interacts with the phospholipid bilayer and metabolic enzymes.

FeatureLinear Saturated (e.g., Palmitic) Linear Unsaturated (e.g., Oleic) Alicyclic (e.g., Naphthenic, Chaulmoogric)
Tail Structure Straight, flexible chain.[1]Kinked (cis-double bond).[1]Bulky cyclic ring (cyclopentyl/hexyl).[1]
Membrane Packing High packing density (Rigidifying).[1]Reduced packing (Fluidizing).[1]Steric Disruption: The ring acts as a "wedge," preventing tight packing and increasing permeability.[1]
Metabolic Fate

-oxidation substrate.[1]
Stored in Lipid Droplets (Protective).[1]Metabolic Dead-end/Mimic: Often poorly metabolized; can inhibit enzymes or act as surfactant.[1]
Primary Toxicity Lipotoxicity: ER Stress, ROS.[1]Generally non-toxic (cytoprotective).[1]Membrane Lysis & Bioenergetic Uncoupling.

Mechanisms of Action: The "Toxicity Fork"

Toxicity diverges into two distinct pathways: Structural Membrane Disruption (Alicyclic) vs. Metabolic Signaling Stress (Linear Saturated).[1]

A. Alicyclic Acids: The "Surfactant & Uncoupler" Effect[1]
  • Naphthenic Acids (NAs): These act similarly to anionic surfactants.[1] The hydrophobic ring inserts into the membrane core while the carboxylic head group remains at the interface.

    • Mechanism:[1][2][3][4] The bulky ring disrupts Van der Waals forces between phospholipid tails, creating "voids" that increase water permeability.[1]

    • Mitochondrial Effect: NAs act as protonophores.[1] They shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation (OXPHOS) and collapsing the membrane potential (

      
      ).
      
  • Chaulmoogric/Hydnocarpic Acid:

    • Mechanism:[1][2][3][5]Biotin Antagonism. The cyclopentenyl ring structurally mimics biotin.[1][6][7] It inhibits biotin-dependent enzymes (e.g., carboxylases) and blocks microbial biotin synthesis.[1] This is a specific metabolic toxicity distinct from general membrane disruption.[1]

B. Linear Fatty Acids: The "Lipotoxicity" Effect[1]
  • Palmitic Acid (PA): [1][5]

    • Mechanism:[1][2][3][4] PA is incorporated into phospholipids (dipalmitoyl-phosphatidylcholine), rigidifying the ER membrane.[1] This triggers the Unfolded Protein Response (UPR) via PERK and IRE1 pathways.[1]

    • Outcome: Chronic ER stress leads to CHOP activation and apoptosis.[1] It also promotes ceramide synthesis, which directly induces mitochondrial outer membrane permeabilization (MOMP).[1]

Visualization: Toxicity Pathways

ToxicityPathways cluster_Inputs Lipid Input cluster_Mech Primary Mechanism cluster_Downstream Downstream Cascade cluster_Outcome Toxicity Outcome Alicyclic Alicyclic Acids (Naphthenic, Chaulmoogric) MembraneDisrupt Membrane Intercalation (Steric Wedge Effect) Alicyclic->MembraneDisrupt Naphthenic Acids MetabolicMimic Metabolic Mimicry (Biotin Antagonism) Alicyclic->MetabolicMimic Chaulmoogric Acid LinearSat Linear Saturated (Palmitic Acid) ERStress ER Membrane Rigidification (Tripalmitin Accumulation) LinearSat->ERStress Ceramide Ceramide Synthesis LinearSat->Ceramide Uncoupling Mitochondrial Uncoupling (Protonophore Action) MembraneDisrupt->Uncoupling Loss of H+ Gradient EnzymeInhib Enzyme Inhibition (Carboxylase Blockade) MetabolicMimic->EnzymeInhib UPR Unfolded Protein Response (PERK/IRE1 Activation) ERStress->UPR Necrosis Necrosis / Lysis Uncoupling->Necrosis ATP Depletion Apoptosis Apoptosis (Lipotoxicity) EnzymeInhib->Apoptosis Starvation UPR->Apoptosis CHOP Pathway Ceramide->Apoptosis Mitochondrial Pore

Caption: Divergent toxicity pathways.[1] Alicyclic acids primarily drive necrosis via physical membrane disruption or specific enzymatic blockade, whereas linear saturated acids drive apoptosis via metabolic stress signaling.

Experimental Protocols for Comparative Assessment

To objectively compare these lipids, you cannot rely on a single assay.[1] You must triangulate data from Membrane Fluidity , Mitochondrial Health , and Cell Viability .[1]

Protocol A: Membrane Fluidity Analysis (Laurdan Assay)

Why this matters: Standard dyes like DPH measure rotation, but Laurdan measures water penetration into the bilayer, which is the direct consequence of alicyclic ring intercalation.

  • Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) or use live cells (e.g., HepG2).[1]

    • Dose cells with fatty acid (BSA-conjugated) at 0, 50, 100, 200 µM for 4 hours.[1]

    • Add Laurdan dye (final conc. 5 µM) and incubate for 30 min at 37°C.

  • Measurement:

    • Excite at 340 nm.[1]

    • Measure emission at 440 nm (Ordered/Gel phase) and 490 nm (Disordered/Liquid phase).

  • Calculation:

    • Calculate Generalized Polarization (GP):

      
      [1]
      
  • Interpretation:

    • Linear Saturated (Palmitic): High GP (Membrane stiffening).[1]

    • Alicyclic (Naphthenic): Low GP (Disordering/Water intrusion).[1]

Protocol B: Mitochondrial Respiration Stress Test (Seahorse)

Why this matters: Distinguishes between "Uncoupling" (Alicyclic) and "Respiratory Inhibition" (Linear).[1]

  • Setup: Seed cells (10k/well) in XF96 plates.

  • Treatment: Acute injection of fatty acids during the assay.[1]

  • Workflow:

    • Basal Respiration: Measure Oxygen Consumption Rate (OCR).[1]

    • Injection 1 (Fatty Acid): Watch immediate response.[1]

      • Alicyclic Response:[1][8] Immediate spike in OCR (Uncoupling) followed by crash.

      • Linear Response: Gradual decline or no acute change (toxicity is chronic).[1]

    • Injection 2 (Oligomycin): Blocks ATP synthase.[1]

    • Injection 3 (FCCP): Maximizes respiration.[1]

  • Data Output:

    • Proton Leak: High in Naphthenic Acid treated cells.[1]

    • Spare Respiratory Capacity: Depleted in Palmitic Acid treated cells.[1]

Comparative Data Summary

MetricPalmitic Acid (C16:0) Naphthenic Acids (Mix) Chaulmoogric Acid
IC50 (HepG2, 24h) ~300 - 500 µM~50 - 100 µM (More Potent)~100 - 200 µM
Membrane Effect Rigidifies (GP > 0.[1]5)Fluidizes/Disrupts (GP < 0.[1]2)Fluidizes
ROS Production High (Chronic)High (Acute burst)Moderate
ATP Levels Gradual depletionRapid depletion (Uncoupling)Variable
Hemolytic Activity LowHigh (Surfactant effect)Moderate

Conclusion & Implications

  • For Drug Delivery: Avoid alicyclic lipids in LNP formulations intended for stable circulation; their "wedge" shape destabilizes the bilayer, leading to premature payload release and hemolysis.

  • For Antibacterials: Chaulmoogric acid analogues remain viable candidates for targeting biotin metabolism in Mycobacteria, but systemic toxicity limits oral bioavailability.[1]

  • For Toxicology: The toxicity of "Naphthenic Acids" is often underestimated if only looking at metabolic markers.[1] Their primary mode of action is physical (membrane integrity), requiring assays like LDH leakage or Laurdan fluorescence rather than just caspase activation.[1]

References

  • Mechanisms of Naphthenic Acid Toxicity. IslandScholar. (Explains mitochondrial uncoupling and ROS production). [1]

  • Assessing the Toxicity of Naphthenic Acids Using a Microbial Genome Wide Live Cell Reporter Array System. Environmental Science & Technology. (Genomic profiling of toxicity pathways). [1]

  • Comparative toxicity of oleic and linoleic acid on human lymphocytes. Life Sciences. (Contrasts linear saturated vs. unsaturated toxicity).

  • Mechanism by Which Hydnocarpic Acid Inhibits Mycobacterial Multiplication. Antimicrobial Agents and Chemotherapy. (Details the biotin antagonism mechanism).

  • Effect of Ring Size in ω-Alicyclic Fatty Acids on the Structural and Dynamical Properties Associated with Fluidity in Lipid Bilayers. The Journal of Physical Chemistry B. (Molecular dynamics of membrane disruption).

  • Protection Strategies Against Palmitic Acid-Induced Lipotoxicity. International Journal of Molecular Sciences. (Review of linear fatty acid lipotoxicity). [1]

Sources

Validation

A Researcher's Guide to the Crystallographic Analysis of 2-(3,4-Dimethylcyclohexyl)butanoic Acid Derivatives: Unlocking Stereochemical Insights

For researchers and drug development professionals, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a critical component of rational drug design and developme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a critical component of rational drug design and development. The spatial arrangement of atoms dictates a molecule's interaction with biological targets, influencing its efficacy, selectivity, and safety profile. This is particularly true for chiral molecules such as the derivatives of 2-(3,4-Dimethylcyclohexyl)butanoic acid, where multiple stereocenters give rise to a complex array of stereoisomers, each with potentially unique pharmacological properties.

This guide provides a comprehensive overview of the crystallographic approach to elucidating the structure of 2-(3,4-Dimethylcyclohexyl)butanoic acid derivatives. While specific crystallographic data for this class of compounds is not widely available in public databases, this document will equip researchers with the foundational knowledge and practical steps to pursue such an analysis. We will delve into the "why" and "how" of crystallographic studies for these specific molecules, offering a comparative perspective on alternative analytical techniques and the causal logic behind experimental choices.

The Critical Importance of Stereoisomerism in Drug Action

The concept of stereoisomerism is of paramount importance in pharmacology and medicinal chemistry.[1][2][3] Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles.[3][4] This is because biological systems, including enzymes and receptors, are themselves chiral environments.[3] Consequently, one enantiomer of a chiral drug may bind to its target with high affinity and elicit the desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, responsible for adverse effects.[3]

The case of 2-(3,4-Dimethylcyclohexyl)butanoic acid is a compelling example of stereochemical complexity. This molecule possesses three chiral centers: the carbon at position 2 of the butanoic acid chain, and carbons 3 and 4 of the cyclohexyl ring. This gives rise to 2^3 = 8 possible stereoisomers. The relative and absolute configuration of these stereocenters will define the overall shape of the molecule, influencing its physicochemical properties and how it fits into a biological receptor.

For drug development professionals, a precise understanding of each stereoisomer's three-dimensional structure is therefore not just advantageous, but essential for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the specific spatial arrangement of functional groups with biological activity.

  • Rational Drug Design: Modifying the molecular structure to enhance potency and reduce off-target effects.

  • Intellectual Property: Protecting novel and pharmacologically active stereoisomers.

  • Regulatory Approval: Providing definitive structural characterization to regulatory agencies.

The Definitive Answer: Single-Crystal X-ray Diffraction

While various analytical techniques can provide information about a molecule's structure, single-crystal X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[5][6][7] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.[7][8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous, multi-step process. The following protocol outlines the key stages, emphasizing the causality behind each experimental choice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 2-(3,4-Dimethylcyclohexyl)butanoic acid derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product solubility Solubility Screening purification->solubility growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) solubility->growth Solvent System Selection harvest Crystal Selection & Mounting growth->harvest Single Crystal data_collection Data Collection (Diffractometer) harvest->data_collection data_processing Data Processing & Reduction data_collection->data_processing Diffraction Pattern structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Figure 1: A generalized experimental workflow for single-crystal X-ray diffraction analysis.

  • Synthesis and Purification:

    • Protocol: Synthesize the desired 2-(3,4-Dimethylcyclohexyl)butanoic acid derivative using an appropriate synthetic route. Given the complexity of stereoisomers, stereoselective synthesis or chiral separation methods may be required.

    • Causality: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals. Purification techniques such as column chromatography or recrystallization are often necessary to obtain a highly pure sample.

  • Crystal Growth:

    • Protocol: The goal is to slowly bring a supersaturated solution to a state of lower solubility, encouraging the formation of a single, well-ordered crystal.[7] Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.[9]

      • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

    • Causality: The choice of solvent is critical and is often determined through solubility screening.[9] The ideal solvent system will allow for slow, controlled precipitation, which is essential for the growth of large, high-quality single crystals. Rapid precipitation typically leads to the formation of amorphous solids or very small, unusable crystals.

  • Crystal Selection and Mounting:

    • Protocol: Under a microscope, select a single crystal with well-defined faces and no visible defects. The crystal is then mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and placed on the diffractometer.

    • Causality: The quality of the crystal directly impacts the quality of the diffraction data. A well-ordered single crystal will diffract X-rays in a predictable and measurable pattern, while a poorly ordered or twinned crystal will produce a complex and often unusable diffraction pattern.

  • Data Collection:

    • Protocol: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are detected by an area detector.[10] The positions and intensities of the diffraction spots are recorded.

    • Causality: The diffraction pattern is a direct consequence of the crystal's internal structure. The arrangement of atoms in the crystal lattice determines the angles and intensities of the diffracted X-ray beams, governed by Bragg's Law.

  • Structure Solution and Refinement:

    • Protocol: The collected diffraction data is processed to determine the unit cell parameters and space group.[10] The initial positions of the atoms are determined using computational methods such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

    • Causality: The refinement process minimizes the difference between the observed diffraction intensities and those calculated from the structural model. This iterative process leads to a highly accurate three-dimensional model of the molecule, including bond lengths, angles, and the absolute stereochemistry.

Alternative and Complementary Techniques: A Comparative Overview

While single-crystal XRD is the definitive method for structure elucidation, other techniques can provide valuable, albeit less direct, information about the stereochemistry of 2-(3,4-Dimethylcyclohexyl)butanoic acid derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Absolute and relative stereochemistry, bond lengths, bond angles, conformational analysis.Unambiguous 3D structure determination.[5][7]Requires a suitable single crystal, which can be challenging to grow.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative stereochemistry through analysis of coupling constants and Nuclear Overhauser Effects (NOEs).[5] Can distinguish between diastereomers.[11][12]Does not require crystallization; can be performed on solutions.Determination of absolute stereochemistry is not straightforward. Can be complex to interpret for molecules with multiple chiral centers.
Chiral Chromatography Separation of enantiomers and diastereomers.Effective for determining enantiomeric excess and for preparative separation of stereoisomers.Provides no direct structural information.
Circular Dichroism (CD) Spectroscopy Information about the chirality of a molecule based on its differential absorption of left and right circularly polarized light.Sensitive to stereochemistry.Does not provide a complete 3D structure.

Conclusion

The stereochemical complexity of 2-(3,4-Dimethylcyclohexyl)butanoic acid derivatives necessitates a rigorous and definitive approach to structural characterization. Single-crystal X-ray diffraction provides an unparalleled level of detail, offering unambiguous determination of both the relative and absolute configuration of all stereocenters. While obtaining suitable crystals can be a bottleneck, the wealth of information gained from a successful crystallographic analysis is invaluable for advancing drug discovery and development programs. By understanding the principles and experimental workflow outlined in this guide, researchers will be well-equipped to unlock the full therapeutic potential of this promising class of molecules.

References

  • (PDF) Pharmacological Significance of Stereoisomerism. - ResearchGate. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]

  • A review of drug isomerism and its significance - PMC. Available at: [Link]

  • Drug Design: When one size fits all backfires | Stereochemistry - Blogs@NTU. Available at: [Link]

  • Stereochemistry | The Organic Chemistry of Medicinal Agents - AccessPharmacy. Available at: [Link]

  • Importance of Stereochemistry in Drug Design.pptx - Slideshare. Available at: [Link]

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team. Available at: [Link]

  • X-ray crystallography and chirality: understanding the limitations - ResearchGate. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • (IUCr) How to grow crystals for X-ray crystallography. Available at: [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. Available at: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society. Available at: [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available at: [Link]

  • The differentiability of diastereomers not only depends on the quality... - ResearchGate. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. Available at: [Link]

Sources

Comparative

Benchmarking Guide: 2-(3,4-Dimethylcyclohexyl)butanoic Acid vs. Commercial Musks

This guide outlines a rigorous technical framework for benchmarking the candidate molecule 2-(3,4-Dimethylcyclohexyl)butanoic acid (DMCBA) against industry-standard musk odorants. It is designed for R&D scientists evalua...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for benchmarking the candidate molecule 2-(3,4-Dimethylcyclohexyl)butanoic acid (DMCBA) against industry-standard musk odorants.

It is designed for R&D scientists evaluating New Chemical Entities (NCEs) within the Alicyclic Musk class—a category critical for replacing bioaccumulative polycyclic musks (e.g., Galaxolide) with biodegradable alternatives.

Executive Summary & Structural Logic

The fragrance industry is currently pivoting from Polycyclic Musks (PCMs) , which are stable but bioaccumulative, to Alicyclic Musks , which offer similar olfactory volume but superior biodegradability.

The candidate, 2-(3,4-Dimethylcyclohexyl)butanoic acid (DMCBA) , presents a unique structural profile. Unlike the standard "Helvetolide-type" musks which are typically esters , DMCBA is a free carboxylic acid.

  • Structural Hypothesis: Most commercial alicyclic musks (e.g., Romandolide, Helvetolide) rely on a gem-dimethyl group (3,3-dimethyl) on the cyclohexane ring to mimic the bulky lipophilicity of macrocycles. DMCBA utilizes a 3,4-dimethyl substitution pattern.

  • Critical Challenge: Free fatty acids often impart fatty, sour, or animalic notes rather than clean musk facets. This benchmarking guide focuses on validating the "Musk" character and determining if esterification is required to unlock its full potential.

The Competitive Landscape (Benchmarks)

To validate DMCBA, it must be tested against these three pillars of the musk market:

BenchmarkClassRole in TestKey Performance Indicator (KPI)
Galaxolide (HHCB) PolycyclicVolume Standard High substantivity, floral-musk volume.
Helvetolide AlicyclicStructural Analog Biodegradability, modern "clean" profile.
Muscone MacrocyclicNatural Gold Standard Elegance, low odor threshold, erogenous character.

Protocol A: Olfactory Performance & Threshold Determination

Objective: Quantify the odor potency and qualitative profile of DMCBA relative to benchmarks.

A.1. Gas Chromatography-Olfactometry (GC-O)

Standard blotter testing is insufficient for determining intrinsic potency due to vapor pressure differences. GC-O provides the "true" odor detection limit.

Methodology:

  • Preparation: Dilute DMCBA and benchmarks (Galaxolide, Helvetolide) to 1% in Ethanol.

  • AEDA (Aroma Extract Dilution Analysis): Inject stepwise dilutions (1:2, 1:4... 1:1024) into a GC equipped with a sniffing port.

  • Flavor Dilution (FD) Factor Calculation: The highest dilution at which the odor is still perceived by the panelist is the FD factor.

Success Criteria:

  • Target: DMCBA should exhibit an FD factor

    
     Helvetolide.
    
  • Risk: If DMCBA shows high retention time but low intensity, it indicates low volatility or specific anosmia.

A.2. Odor Threshold (Air)

Protocol: ASTM E679-19 (3-Alternative Forced Choice).

  • Panel: 6–10 trained assessors.

  • Delivery: Squeeze bottles or dynamic olfactometer.

  • Calculation: Geometric mean of individual thresholds.

Comparative Reference Data:

Compound Odor Threshold (ng/L air) Description
Galaxolide ~1.0 Clean, floral, sweet, powdery
Helvetolide ~1.5 Ambrette, pear, fruity-musk
Muscone ~0.3 Animalic, powdery, warm

| DMCBA (Target) | < 5.0 | Must avoid "rancid/fatty" acid notes |

Protocol B: Substantivity & Physical-Chemical Properties

Objective: Determine the "Tenacity" (how long it lasts on skin/fabric).

Musks function as fixatives.[1] A free acid like DMCBA may exhibit different binding kinetics to fabric (cotton/polyester) compared to neutral esters due to hydrogen bonding capabilities.

B.1. Damp Fabric Test (Substantivity)
  • Substrate: Standard unbrightened cotton swatches.

  • Dosage: 0.5% solution of DMCBA in diethyl phthalate (DEP).

  • Process: Dip swatch, dry for 24 hours. Wash in unfragranced detergent. Assess odor on damp and dry cloth over 168 hours (7 days).

B.2. Calculated Parameters (In Silico)

Use these parameters to predict performance before synthesis scale-up.

ParameterGalaxolideHelvetolideDMCBA (Predicted)Implication
logP (Octanol/Water) ~5.9~5.6~4.2 - 4.8 Lower logP may reduce bioaccumulation but affect substantivity.
Vapor Pressure (Pa @ 25°C) 0.070.05< 0.01 (Acid H-bonding)Acids are less volatile than esters; may act as a base note fixative.

Protocol C: Environmental Fate (Biodegradability)

Objective: The primary selling point of Alicyclic musks is biodegradability. DMCBA must pass this to be viable.

Standard: OECD 301F (Manometric Respirometry Test).

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Duration: 28 days.

  • Measurement: Oxygen consumption (BOD) vs. Theoretical Oxygen Demand (ThOD).

The "Pass" Benchmark:

  • Readily Biodegradable: > 60% degradation within a 10-day window.

  • Galaxolide: Fails (Persistent).

  • Helvetolide: Passes (Biodegradable).

  • DMCBA Hypothesis: As a linear acid attached to a cycloalkyl ring, DMCBA is chemically primed for

    
    -oxidation. It is expected to show superior biodegradability  compared to complex polycyclics.
    

Strategic Visualization: The Benchmarking Workflow

The following diagram illustrates the decision logic for validating DMCBA. If the molecule fails the "Odor Character" check (e.g., smells too acidic), the workflow redirects to "Derivatization" (Esterification).

Benchmarking_Workflow Start Candidate: DMCBA (Acid Form) Safety Step 1: In Silico Safety (QSAR / Cramer Class) Start->Safety Odor_Eval Step 2: Olfactory Screening (Blotter & GC-O) Safety->Odor_Eval Decision_Odor Musk Character? Odor_Eval->Decision_Odor Esterification Route B: Derivatization (Convert to Ethyl/Methyl Ester) Decision_Odor->Esterification No (Fatty/Sour) PhysChem Step 3: Phys-Chem Profiling (LogP, Substantivity) Decision_Odor->PhysChem Yes (Clean Musk) Esterification->Odor_Eval Re-evaluate BioDeg Step 4: Biodegradability (OECD 301F) PhysChem->BioDeg Market Commercial Viability (Compare vs Helvetolide) BioDeg->Market

Figure 1: Decision Matrix for evaluating 2-(3,4-Dimethylcyclohexyl)butanoic acid. Note the critical pivot point at "Odor Character" due to the carboxylic acid functional group.

Synthesis & Cost Considerations

For DMCBA to compete with Galaxolide (commodity pricing), the synthesis must be efficient.

  • Starting Material: 3,4-Dimethylcyclohexanone or related dienes.

    • Note: 3,4-dimethyl substitution is less common than 3,3-dimethyl (dimedone derivatives), potentially increasing cost.

  • Atom Economy:

    • Galaxolide: High economy, but requires petrochemical feedstocks.

    • DMCBA: If synthesized via Friedel-Crafts or hydrogenation of aromatics (e.g., from xylene derivatives), cost may be moderate.

  • Green Chemistry Score:

    • Calculate E-Factor (kg waste / kg product). Alicyclic syntheses often involve fewer hazardous solvents than Nitro-musk synthesis.

References

  • Kraft, P. (2004). "New Alicyclic Musks: The Fourth Generation of Musk Odorants". Chemistry & Biodiversity. Link

  • OECD. (1992). "Test No. 301: Ready Biodegradability". OECD Guidelines for the Testing of Chemicals. Link

  • ASTM International. (2019). "ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method". Link

  • Rowe, D. J. (2005). "Chemistry and Technology of Flavors and Fragrances". Blackwell Publishing. (Reference for Galaxolide/Helvetolide properties).
  • European Chemicals Agency (ECHA). "Registration Dossier: Galaxolide (HHCB)". (Source for persistence data).[1] Link

Sources

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